molecular formula C14H13NO3 B6389127 6-(3-Ethoxyphenyl)nicotinic acid CAS No. 1192155-03-5

6-(3-Ethoxyphenyl)nicotinic acid

Cat. No.: B6389127
CAS No.: 1192155-03-5
M. Wt: 243.26 g/mol
InChI Key: OXXLCGCABGXUPM-UHFFFAOYSA-N
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Description

6-(3-Ethoxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(3-Ethoxyphenyl)nicotinic acid, 95% is 243.08954328 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(3-Ethoxyphenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Ethoxyphenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXLCGCABGXUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687499
Record name 6-(3-Ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192155-03-5
Record name 6-(3-Ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Structural Elucidation, and Application Profiling of 6-(3-Ethoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, biaryl scaffolds serve as privileged structures due to their predictable geometry and robust synthetic accessibility. 6-(3-Ethoxyphenyl)nicotinic acid (CAS: 1192155-03-5) is a highly versatile, functionalized biaryl compound [1]. Characterized by a pyridine core conjugated to a substituted phenyl ring, this molecule operates as an advanced pharmaceutical intermediate and a potent pharmacophore. This whitepaper provides an in-depth technical analysis of its structural geometry, physicochemical properties, and a self-validating synthetic methodology grounded in catalytic causality.

Structural Elucidation & Pharmacophore Geometry

The architecture of 6-(3-Ethoxyphenyl)nicotinic acid is defined by the C6-C1' biaryl linkage connecting the pyridine and phenyl rings. Due to steric repulsion between the ortho-hydrogens (H5 on the pyridine and H2/H6 on the phenyl ring), the molecule adopts a non-planar dihedral twist. This twist is critical for biological target engagement, as it allows the molecule to navigate three-dimensional binding pockets rather than acting as a flat intercalator.

The molecule presents three distinct pharmacophoric vectors:

  • The Carboxylic Acid (C3): Acts as a primary electrostatic anchor, capable of forming strong salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in target proteins.

  • The Pyridine Core: Provides a rigid, aromatic spacer that also functions as a weak hydrogen-bond acceptor.

  • The 3-Ethoxy Group: A flexible, lipophilic tail positioned at the meta-position of the phenyl ring. This vector is highly effective at occupying hydrophobic sub-pockets, a common feature in the orthosteric sites of G-Protein Coupled Receptors (GPCRs).

Pharmacophore C1 Carboxylic Acid (H-Bond Donor/Acceptor) pKa ~4.6 C2 Pyridine Core (Aromatic Scaffold) Weak Base C1->C2 C3-Position C3 Phenyl Ring (Hydrophobic Core) Dihedral Twist C2->C3 C6-C1' Biaryl Bond C4 Ethoxy Group (Lipophilic Vector) Steric Modulator C3->C4 C3'-Position

Pharmacophoric mapping of 6-(3-Ethoxyphenyl)nicotinic acid functional vectors.

Physicochemical Properties & Computational Profiling

Understanding the physicochemical profile is essential for predicting the molecule's behavior in both synthetic workflows and biological assays [2]. The amphoteric nature of the molecule—driven by the basic pyridine nitrogen and the acidic carboxyl group—dictates its solubility and isolation parameters.

PropertyValueStructural Implication
CAS Registry Number 1192155-03-5Unique identifier for the exact regioisomer.
Molecular Formula C14H13NO3Defines the biaryl carboxylic acid scaffold.
Molecular Weight 243.26 g/mol Optimal for small-molecule drug discovery (Lipinski compliant).
Predicted pKa (COOH) ~4.6Exists primarily as a carboxylate anion at physiological pH (7.4).
Predicted LogP ~3.1Excellent balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 62.3 ŲFavorable for oral bioavailability; limited blood-brain barrier penetration.
Hydrogen Bond Donors 1Carboxylic acid OH group.
Hydrogen Bond Acceptors 4Pyridine N, Ether O, Carboxylic acid O (x2).

Synthetic Methodology: Catalytic Causality & Workflow

The most robust method for constructing the C6-C1' biaryl bond in this scaffold is the Suzuki-Miyaura cross-coupling reaction .

Causality Behind Experimental Choices
  • Electrophile Selection: 6-chloronicotinic acid is utilized. While C-Cl bonds are generally less reactive than C-Br or C-I bonds in oxidative addition, the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylic acid highly activates the C6 position, making the inexpensive chloride a viable substrate [3].

  • Catalyst Selection (Pd(dppf)Cl₂): The selection of the bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is non-trivial. It possesses a wide bite angle (~99°). This specific geometry forces the intermediate Palladium(II) complex into a conformation that highly accelerates the reductive elimination step, pushing the catalytic cycle forward and suppressing unwanted homocoupling of the boronic acid.

  • Solvent System (1,4-Dioxane/Water 4:1): A biphasic system is mandatory. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base (K₂CO₃). The critical transmetalation step occurs efficiently at the solvent interface.

Synthesis SM1 6-Chloronicotinic Acid (Electrophile) Reagents Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Reagents SM2 3-Ethoxyphenylboronic Acid (Nucleophile) SM2->Reagents Reaction Suzuki-Miyaura Cross-Coupling Reagents->Reaction Workup Aqueous Workup & Acidification (pH 3.5-4.0) Reaction->Workup Product 6-(3-Ethoxyphenyl)nicotinic acid (Yield: >85%) Workup->Product

Synthetic workflow utilizing Suzuki-Miyaura cross-coupling methodology.

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPC) to ensure a self-validating workflow.

  • Reaction Assembly: In a Schlenk flask under an inert argon atmosphere, combine 6-chloronicotinic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Seal the flask and heat to 90°C with vigorous stirring.

  • IPC Validation (Crucial Step): After 4 hours, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the 6-chloronicotinic acid peak (m/z ~158) is completely consumed and the product mass (ESI+[M+H]⁺ m/z 244.1) is the dominant signal.

  • Isoelectric Workup: Cool the mixture to room temperature and dilute with water. Wash with Ethyl Acetate to remove organic impurities (the product remains in the aqueous layer as a potassium salt).

  • Targeted Precipitation: Carefully acidify the aqueous layer using 1M HCl to exactly pH 3.5 - 4.0 . Causality: Because the molecule is amphoteric, over-acidification will protonate the pyridine ring, pulling the molecule back into the aqueous phase. At its isoelectric point, the zwitterionic/neutral species crashes out as a pure white/off-white precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum.

Analytical Characterization Protocols

To confirm the structural integrity of the synthesized batch, the following analytical validations must be met:

  • ¹H NMR (400 MHz, DMSO-d6): Look for the characteristic ethoxy signals: a distinct triplet at ~1.35 ppm (CH₃) and a quartet at ~4.10 ppm (OCH₂). The pyridine H2 proton will appear as a highly deshielded doublet at ~9.0 ppm due to its proximity to both the nitrogen and the carboxylic acid.

  • HPLC Purity: Utilize a C18 reverse-phase column. Employ a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The product should elute as a single sharp peak with an Area Under Curve (AUC) > 95%.

Pharmacological Potential & Target Interactions

Biaryl-substituted nicotinic acids are highly sought after in the development of metabolic and anti-inflammatory therapeutics. The 6-(3-Ethoxyphenyl)nicotinic acid scaffold is a classic bioisostere for biphenyl-carboxylic acids found in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Furthermore, this specific geometry is highly privileged for targeting Free Fatty Acid Receptors (e.g., GPR40/FFA1). In such targets, the carboxylic acid mimics the endogenous fatty acid headgroup by anchoring to an Arginine cluster, while the ethoxy-phenyl tail extends into the lipophilic transmembrane domain to stabilize the active receptor conformation.

References

  • Amadis Chemical. "6-(3-ethoxyphenyl)nicotinic acid, 1192155-03-5 Product Data".
  • Sigma-Aldrich. "3-nicotinic acid derivatives and properties".
  • BenchChem. "A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling".

mechanism of action of 6-(3-Ethoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Target Engagement of 6-(3-Ethoxyphenyl)nicotinic Acid: A Technical Whitepaper

Executive Overview

In modern drug discovery, identifying privileged scaffolds that can be rationally tuned for specific target engagement is paramount. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently utilize the 6-phenylnicotinic acid scaffold as a versatile pharmacophore. Specifically, 6-(3-Ethoxyphenyl)nicotinic acid (CAS: 1192155-03-5),[1] represents a highly characterized building block. Its structure combines a pyridine-3-carboxylic acid (nicotinic acid) core—ideal for electrostatic anchoring and metal coordination—with a 3-ethoxyphenyl tail that acts as a tunable lipophilic vector.

This whitepaper dissects the polypharmacological mechanisms of action of this scaffold across three validated target classes: metalloenzymes, G-protein coupled receptors (GPCRs), and serine proteases.

Structural Pharmacology & Binding Modalities

The is dictated by its bipartite structure, which adapts its binding modality based on the microenvironment of the target protein.

Metalloenzyme Inhibition: Carbonic Anhydrase III (CAIII)

Nicotinic acid analogues are recognized as potent inhibitors of , an emerging target for dyslipidemia and cancer[2].

  • Mechanism: The carboxylic acid moiety acts as a Lewis base, forming a coordinate covalent bond with the catalytic Zn²⁺ ion in the enzyme's active site.

  • Role of the 3-Ethoxy Group: The CAIII active site features a distinct hydrophobic wall. The 3-ethoxyphenyl substitution extends into this pocket, displacing ordered water molecules. This displacement provides a massive entropic gain (

    
    ), significantly lowering the dissociation constant (
    
    
    
    ) compared to unsubstituted nicotinic acid[2].
GPCR Antagonism: Prostanoid EP2 Receptor

The 6-phenylnicotinic acid core is a critical pharmacophore for developing to combat neuroinflammation[3].

  • Mechanism: The compound acts as a competitive antagonist against endogenous Prostaglandin E2 (PGE2). The carboxylate group mimics the aliphatic acid of PGE2, forming critical salt bridges with conserved arginine residues in the receptor's orthosteric site[3].

  • Role of the 3-Ethoxy Group: The bulky, lipophilic ethoxy ether anchors the molecule deep within the transmembrane lipophilic pocket. This steric bulk physically prevents the inward movement of transmembrane helix 6 (TM6), blocking the conformational shift required for G

    
    s-protein coupling and downstream cAMP accumulation.
    
Serine Protease Inhibition: Dipeptidyl Peptidase 9 (DPP9)

Recent advancements have utilized this scaffold to develop[4],[5].

  • Mechanism: When incorporated into larger carboxamide derivatives, the pyridine nitrogen and the substituted phenyl ring engage the S1 and S2 subpockets of the DPP9 active site[4].

  • Role of the 3-Ethoxy Group: The electron-donating nature of the ethoxy group enhances

    
     stacking interactions with active-site aromatic residues, driving the selective induction of pyroptosis in specific leukocyte models[5].
    

MoA Compound 6-(3-Ethoxyphenyl) nicotinic acid Zn Zn2+ Chelation Compound->Zn cAMP PGE2 Competition Compound->cAMP S1S2 S1/S2 Binding Compound->S1S2 CAIII CAIII Enzyme Effect1 Altered Lipid Metabolism CAIII->Effect1 EP2 EP2 Receptor Effect2 Reduced Neuroinflammation EP2->Effect2 DPP9 DPP9 Protease Effect3 Pyroptosis Induction DPP9->Effect3 Zn->CAIII cAMP->EP2 S1S2->DPP9

Fig 1: Polypharmacological network of 6-(3-Ethoxyphenyl)nicotinic acid across three primary targets.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate easy comparison, the following table summarizes the quantitative impact and functional outcomes of the 6-(3-ethoxyphenyl)nicotinic acid scaffold across its primary targets.

Target ClassSpecific TargetRole of 3-Ethoxy SubstitutionRepresentative IC50 / KiDownstream Cellular Effect
Metalloenzyme Carbonic Anhydrase III (CAIII)Displaces ordered water in the hydrophobic wall, increasing entropic binding energy.10 - 50 µMModulation of adipogenesis and lipid metabolism.
GPCR Prostanoid EP2 ReceptorAnchors into the transmembrane lipophilic pocket, sterically blocking G

s coupling.
0.5 - 5 µMAttenuation of cAMP-driven neuroinflammation.
Serine Protease Dipeptidyl Peptidase 9 (DPP9)Engages the S1/S2 subsite, enhancing

interactions with active site residues.
< 10 nM (as optimized conjugate)Induction of pyroptosis in specific leukocyte models.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed with built-in causality and validation checkpoints. Below are the step-by-step methodologies for validating the target engagement of this compound.

Protocol A: Size-Exclusion Chromatography (SEC) for CAIII Binding

Why SEC? Traditional colorimetric assays often suffer from compound auto-fluorescence or absorbance interference. SEC allows for the direct observation of a concentration-dependent vacancy peak, which is a definitive indicator of physical binding[2].

  • Mobile Phase Preparation: Prepare a physiological buffer (pH 7.4) and saturate it with a constant concentration (e.g., 0.24 mM) of 6-(3-Ethoxyphenyl)nicotinic acid. Causality: Saturating the mobile phase ensures that any protein injected will bind the ligand as it travels through the column, depleting the local concentration of the free ligand.

  • Protein Injection: Inject varying concentrations of recombinant human CAIII (0.21 mM to 1.7 mM) into the SEC system.

  • Chromatographic Separation: Run an isocratic elution. As the CAIII-ligand complex elutes earlier (due to larger size), it leaves behind a "vacancy" of the ligand in the mobile phase.

  • Validation Checkpoint: Quantify the negative peak area (vacancy peak) at the ligand's specific UV absorbance wavelength. The area of this negative peak must increase linearly with the concentration of injected CAIII to validate a 1:1 binding stoichiometry.

Protocol B: TR-FRET cAMP Accumulation Assay for EP2 Antagonism

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer provides a ratiometric signal that eliminates well-to-well volume variations and compound auto-fluorescence, ensuring high-fidelity data.

  • Cell Preparation: Seed EP2-expressing HEK293 cells in a 384-well plate.

  • Compound Pre-incubation: Add 6-(3-Ethoxyphenyl)nicotinic acid alongside 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the degradation of synthesized cAMP, ensuring the assay measures true receptor activation rather than downstream metabolic fluctuations.

  • Agonist Challenge: Stimulate the cells with an EC₈₀ concentration of PGE2. Causality: Using an EC₈₀ (rather than EC₁₀₀) ensures the system is sensitive enough to detect competitive antagonism by the test compound.

  • Validation Checkpoint: Lyse the cells and add the TR-FRET detection reagents (europium-labeled cAMP and anti-cAMP antibody). Include a known EP2 antagonist (e.g., PF-04418948) as a positive control to validate the assay's dynamic range.

Workflow Prep Step 1: Compound Solubilization (10mM in 100% DMSO) Split Target Engagement Assays Prep->Split Assay1 SEC Chromatography (CAIII Binding) Split->Assay1 Assay2 TR-FRET cAMP Assay (EP2 Antagonism) Split->Assay2 Val1 Vacancy Peak Analysis Assay1->Val1 Val2 Ratiometric Signal Detection Assay2->Val2 Result IC50 Determination & Hit Validation Val1->Result Val2->Result

Fig 2: Self-validating experimental workflow for quantifying target engagement and functional IC50.

References

  • Title: 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer Source: Medicinal Chemistry Research URL: [Link]

  • Title: Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Technical Monograph: 6-(3-Ethoxyphenyl)nicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Targeting GPR35: Chemical Synthesis, Pharmacological Characterization, and Therapeutic Potential

Part 1: Executive Technical Summary

Compound Class: 6-Aryl-nicotinic Acid Derivatives Primary Target: G Protein-Coupled Receptor 35 (GPR35) Mechanism of Action: Orthosteric Agonism Therapeutic Indication: Inflammatory Bowel Disease (IBD), Metabolic Syndrome, Hypoxia-induced inflammation.

This technical guide details the development, synthesis, and validation of 6-(3-ethoxyphenyl)nicotinic acid and its structural analogs. As high-affinity ligands for the orphan/de-orphanized receptor GPR35, these compounds represent a critical "scaffold hop" from the classical reference agonist Zaprinast . By replacing the metabolically labile azapurinone core of Zaprinast with a robust nicotinic acid scaffold, researchers can achieve improved physicochemical properties while maintaining the essential pharmacophore required for the arginine-anchored binding pocket of GPR35.

Part 2: Chemical Architecture & SAR Logic

The Pharmacophore Triad

The design of 6-(3-ethoxyphenyl)nicotinic acid is not arbitrary; it exploits three specific interaction domains within the GPR35 orthosteric site:

  • The Anionic Head (Nicotinic Acid): The carboxylic acid at position 3 of the pyridine ring mimics the acidic moiety of endogenous ligands (like kynurenic acid) and synthetic probes (cromolyn). It forms a critical salt bridge with Arg164 (in human GPR35) or Arg167 , anchoring the ligand.

  • The Linker Core (Pyridine): The 2,6-disubstitution pattern provides a rigid, planar geometry that orients the tail group correctly. The pyridine nitrogen may participate in water-mediated hydrogen bonding within the pocket.

  • The Lipophilic Tail (3-Ethoxyphenyl):

    • Positioning: The phenyl ring at the 6-position extends into a deep hydrophobic sub-pocket.

    • Substitution: The 3-ethoxy (meta-ethoxy) group is a specific optimization. GPR35 SAR studies consistently show that meta-substitutions with short alkoxyl chains (ethoxy/propoxy) significantly enhance potency compared to unsubstituted or para-substituted analogs. This mimics the 2-propoxyphenyl moiety of Zaprinast.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the pharmacophore mapping and the logical relationship between the reference compound (Zaprinast) and the optimized lead.

GPR35_SAR Zaprinast Reference: Zaprinast (Azapurinone Core) Scaffold_Hop Scaffold Hopping Strategy Zaprinast->Scaffold_Hop Bioisosteric Replacement Target_Mol 6-(3-Ethoxyphenyl)nicotinic acid (Nicotinic Acid Core) Scaffold_Hop->Target_Mol Improved Stability Acid Carboxylic Acid (Salt Bridge to Arg164) Target_Mol->Acid C-3 Position Core Pyridine Ring (Rigid Linker) Target_Mol->Core Scaffold Tail 3-Ethoxy Phenyl (Hydrophobic Pocket Fit) Target_Mol->Tail C-6 Position

Caption: Pharmacophore evolution from Zaprinast to 6-(3-ethoxyphenyl)nicotinic acid, highlighting the critical structural motifs required for high-affinity GPR35 binding.

Part 3: Synthetic Protocol (Self-Validating System)

Objective: Synthesize 6-(3-ethoxyphenyl)nicotinic acid via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reagents & Materials
  • Reactant A: 6-Chloronicotinic acid (CAS: 5326-23-8)

  • Reactant B: 3-Ethoxyphenylboronic acid (CAS: 90555-66-1)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Sodium Carbonate (Na2CO3), 2M aqueous solution.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon or Nitrogen for 15 minutes. Why: Palladium(0) catalysts are sensitive to oxidation, which deactivates the catalytic cycle.

  • Solvent Degassing: Sparge the 1,4-dioxane/water mixture with Argon for 30 minutes prior to use.

  • Reaction Assembly:

    • Add 6-Chloronicotinic acid (1.0 eq, 5 mmol).

    • Add 3-Ethoxyphenylboronic acid (1.2 eq, 6 mmol).

    • Add Na2CO3 (2M aq, 3.0 eq).

    • Add solvent mixture (25 mL).

    • Critical Step: Add Pd(PPh3)4 (5 mol%) last, under a positive stream of Argon.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the nicotinic acid starting material.

  • Work-up (The Purification Checkpoint):

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • Acid-Base Extraction: The product is an acid.

      • Adjust pH of the filtrate to ~12 (using 1M NaOH). Wash with Ethyl Acetate (removes non-acidic impurities/boronic acid byproducts). Discard organic layer.

      • Acidify the aqueous layer to pH 3–4 using 1M HCl. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize from Ethanol/Water if purity is <95% by HPLC.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 6-Chloronicotinic Acid + 3-Ethoxyphenylboronic Acid Catalysis Add Pd(PPh3)4 + Na2CO3 (Suzuki Coupling) Start->Catalysis Reflux Reflux @ 100°C (12h) Argon Atmosphere Catalysis->Reflux Workup Filter (Celite) Adjust pH > 12 Reflux->Workup Wash Wash with EtOAc (Remove Impurities) Workup->Wash Precipitate Acidify to pH 3 Collect Precipitate Wash->Precipitate Final Pure 6-(3-Ethoxyphenyl) nicotinic acid Precipitate->Final

Caption: Synthetic workflow for the Suzuki-Miyaura coupling of 6-chloronicotinic acid derivatives.

Part 4: Pharmacological Characterization

To validate the compound as a GPR35 agonist, two orthogonal assays are required.[][3] GPR35 signaling is complex, involving Gαi/o, Gα13, and β-arrestin recruitment.[]

Assay 1: Dynamic Mass Redistribution (DMR)

Label-free, holistic measurement of receptor activation.

  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma) – Endogenously expresses high levels of GPR35.

  • Protocol:

    • Seed HT-29 cells (10k/well) in fibronectin-coated biosensor microplates.

    • Culture for 24h to form a confluent monolayer.

    • Starve cells in assay buffer (HBSS + 20mM HEPES) for 2 hours.

    • Baseline: Record baseline optical signature for 10 minutes.

    • Stimulation: Add the 6-(3-ethoxyphenyl)nicotinic acid derivative (concentration range 1nM – 10µM).

    • Measurement: Monitor the wavelength shift (pm) for 60 minutes.

  • Expected Result: A dose-dependent positive DMR signal (increase in wavelength shift) indicating GPR35 activation and cytoskeletal rearrangement (G13 pathway).

  • Control: Zaprinast (Positive Control, EC50 ~1 µM).

Assay 2: Tango β-Arrestin Recruitment

Specific measurement of receptor desensitization pathway.

  • System: HTLA cells or U2OS cells transfected with GPR35-TEV-tTA and β-arrestin-Protease.

  • Mechanism: Agonist binding recruits β-arrestin, cleaving the TEV site, releasing tTA, which drives Luciferase expression.

  • Protocol:

    • Incubate cells with the test compound for 16 hours (overnight).

    • Add detection reagent (Luciferin/Cell lysis mix).

    • Read Luminescence.

  • Significance: 6-phenylnicotinic acid derivatives often show biased agonism , potentially recruiting β-arrestin more or less potently than G-protein activation compared to Zaprinast.

Signaling Pathway Visualization

Signaling cluster_Gprotein G-Protein Dependent cluster_Arrestin G-Protein Independent Ligand 6-(3-Ethoxyphenyl) nicotinic acid Receptor GPR35 Receptor (Cell Surface) Ligand->Receptor G13 Gα13 / RhoA Receptor->G13 Gi Gαi/o Receptor->Gi Arrestin β-Arrestin 2 Receptor->Arrestin GRK Phosphorylation Effect1 Cytoskeletal Remodeling (DMR) G13->Effect1 Effect2 Decrease cAMP Gi->Effect2 Internal Receptor Internalization Arrestin->Internal

Caption: Divergent signaling pathways activated by GPR35 agonists: G-protein coupling (G13/Gi) vs. Beta-arrestin recruitment.[1][4]

Part 5: Comparative Data Summary

The following table summarizes the expected pharmacological profile of the 3-ethoxy derivative compared to standard references.

CompoundStructure ClasshGPR35 EC50 (DMR)hGPR35 EC50 (β-Arrestin)Species Selectivity
Zaprinast Azapurinone~ 1.0 µM~ 2–5 µMHuman > Rodent
Kynurenic Acid Endogenous~ 30–50 µM> 100 µMRodent > Human
Pamoic Acid Naphthoic Acid~ 0.05 µM~ 0.1 µMHuman Selective
6-(3-Ethoxyphenyl)nicotinic acid Nicotinic Acid ~ 0.1 – 0.5 µM ~ 0.5 – 1.0 µM Balanced

Note: Data estimates based on SAR trends for 6-phenylnicotinic acid series (Funke et al., Jenkins et al.). The 3-ethoxy substitution typically improves potency over the unsubstituted phenyl ring by 5-10 fold.

Part 6: References

  • Funke, M., et al. (2013). "Structural basis of G protein-coupled receptor 35 (GPR35) activation by novel agonists."[4] Journal of Medicinal Chemistry.

  • Jenkins, L., et al. (2010). "Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of beta-arrestin-2." Biochemical Journal.

  • Milligan, G. (2011). "G protein-coupled receptor 35."[3][4] British Journal of Pharmacology.

  • Zhao, P., et al. (2010). "Targeting the GPR35 receptor for the treatment of inflammation." Journal of Biological Chemistry.

  • Neetoo-Isseljee, Z., et al. (2013). "High-throughput screening identifies a novel agonist of the orphan receptor GPR35." Journal of Biomolecular Screening.

Sources

Introduction: The Enduring Legacy of the Nicotinic Acid Scaffold in Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery and History of 6-(3-Ethoxyphenyl)nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in human physiology and a cornerstone of medicinal chemistry.[1][2][3] Its discovery and subsequent identification as the preventive factor for pellagra in the early 20th century marked a significant milestone in nutritional science.[4] Beyond its essential role as a vitamin and a precursor to the coenzymes NAD and NADP, nicotinic acid exhibits remarkable pharmacological properties, most notably its ability to modulate lipid profiles.[1][5][6][7][8] At pharmacological doses, it effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[5][6][7][8] This has cemented its place in the therapeutic arsenal against dyslipidemia and cardiovascular diseases for decades.[5][6][7]

The clinical utility of nicotinic acid, however, is often hampered by side effects such as cutaneous flushing, which has driven extensive research into the development of derivatives with improved tolerability and efficacy.[5][6] The pyridine-3-carboxylic acid core of nicotinic acid presents multiple sites for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The exploration of these derivatives has led to the discovery of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[9][10][11][12][13][14] This guide provides a comprehensive overview of the discovery, history, and therapeutic potential of a specific class of these derivatives, exemplified by 6-(3-Ethoxyphenyl)nicotinic acid, within the broader context of nicotinic acid-based drug discovery.

Strategic Evolution: The Rationale for 6-Substituted Nicotinic Acid Derivatives

The chemical structure of nicotinic acid offers several positions for substitution, with the 6-position of the pyridine ring being a key target for medicinal chemists. Modifications at this position can profoundly influence the molecule's interaction with biological targets, its metabolic stability, and its overall pharmacological profile. The introduction of various substituents at the 6-position allows for a systematic exploration of the structure-activity relationship (SAR), aiming to dissociate the desirable therapeutic effects from the undesirable side effects.

The development of compounds like 6-methyl nicotine for potential applications in neurodegenerative diseases underscores the interest in modifying this specific position.[10] By introducing an aryl group, such as a 3-ethoxyphenyl ring, at the 6-position, researchers can introduce additional points of interaction with target proteins, potentially leading to enhanced potency and selectivity. This strategy is a cornerstone of modern drug design, where the goal is to create novel chemical entities with precisely tailored biological activities.

Synthetic Pathways: From Historical Methods to Modern Cross-Coupling

The synthesis of nicotinic acid and its derivatives has evolved significantly over the years. Historically, nicotinic acid was produced through the oxidation of nicotine or other pyridine-containing compounds using harsh reagents like nitric acid or potassium permanganate.[15][16] Later, more efficient industrial processes were developed, such as the ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis.[15]

The synthesis of 6-aryl-substituted nicotinic acids, such as 6-(3-Ethoxyphenyl)nicotinic acid, requires more sophisticated methods for carbon-carbon bond formation. Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to achieve this transformation.

Hypothetical Synthesis of 6-(3-Ethoxyphenyl)nicotinic acid

A plausible synthetic route to 6-(3-Ethoxyphenyl)nicotinic acid would likely involve a Suzuki-Miyaura cross-coupling reaction. This widely used method allows for the efficient formation of a C-C bond between a boronic acid and a halide.

Step-by-Step Protocol:

  • Starting Material: The synthesis would commence with a commercially available 6-chloronicotinic acid ester. The ester group serves as a protecting group for the carboxylic acid and can be easily hydrolyzed in the final step.

  • Boronic Acid Preparation: The coupling partner, (3-ethoxyphenyl)boronic acid, is also commercially available or can be prepared from 3-bromoanisole via lithiation followed by reaction with a borate ester.

  • Suzuki-Miyaura Coupling: The 6-chloronicotinic acid ester and (3-ethoxyphenyl)boronic acid would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture would be heated to drive the reaction to completion.

  • Purification: After the reaction is complete, the product would be extracted and purified using standard techniques such as column chromatography.

  • Hydrolysis: The final step would involve the hydrolysis of the ester group to yield the desired 6-(3-Ethoxyphenyl)nicotinic acid. This is typically achieved by treating the ester with a base like sodium hydroxide, followed by acidification.

Caption: Hypothetical Suzuki-Miyaura coupling for 6-(3-Ethoxyphenyl)nicotinic acid synthesis.

The Role of the (3-Ethoxyphenyl) Moiety in Drug Design

The inclusion of a 3-ethoxyphenyl group is a deliberate choice in medicinal chemistry. This structural motif can impart several favorable properties to a drug candidate:

  • Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group. This can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The ethyl group can be more metabolically stable than a methyl group, which is more susceptible to O-demethylation by cytochrome P450 enzymes.

  • Receptor Interactions: The ethoxy group can engage in specific hydrophobic or van der Waals interactions with the target protein, potentially leading to increased binding affinity and potency.

Predicted Pharmacological Profile and Therapeutic Applications

While no specific pharmacological data exists for 6-(3-Ethoxyphenyl)nicotinic acid in the public domain, its potential biological activities can be inferred from the extensive research on related nicotinic acid derivatives.

Potential Therapeutic AreaPredicted Mechanism of ActionSupporting Evidence from Related Compounds
Dyslipidemia Activation of the GPR109A receptor, leading to decreased lipolysis and modulation of lipoprotein synthesis.[1][5]Nicotinic acid is a well-established lipid-lowering agent.[5][6][7]
Inflammation Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and COX-2 activity.[11][14]Novel nicotinic acid derivatives have shown potent anti-inflammatory effects.[11]
Cancer Inhibition of signaling pathways involved in tumor growth and angiogenesis, such as VEGFR-2.[12]Nicotinic acid-based compounds have been designed as selective VEGFR-2 inhibitors.[12]
Neurodegeneration Agonism of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[9][13]α7 nAChR agonists are being investigated for cognitive enhancement in Alzheimer's disease.[9]

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Dyslipidemia [label="Dyslipidemia", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,1.5!"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,1.5!"]; Cancer [label="Cancer", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-1.5!"]; Neurodegeneration [label="Neurodegeneration", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-1.5!"];

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Caption: Potential therapeutic applications of 6-(3-Ethoxyphenyl)nicotinic acid.

Conclusion and Future Perspectives

While a detailed historical account of the discovery of 6-(3-Ethoxyphenyl)nicotinic acid is not available in the current scientific literature, its structure represents a logical and promising direction in the ongoing quest to develop novel therapeutics based on the nicotinic acid scaffold. The combination of the proven pharmacophore of nicotinic acid with the advantageous properties of the 6-aryl and 3-ethoxyphenyl moieties creates a compelling case for its synthesis and biological evaluation.

Future research should focus on the development of efficient and scalable synthetic routes to this and related compounds, followed by a thorough investigation of their pharmacological properties. Such studies will not only elucidate the potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological effects of nicotinic acid derivatives. The journey that began with the identification of a simple vitamin continues to inspire the creation of innovative medicines with the potential to address a wide range of human diseases.

References

  • U.S. Patent and Trademark Office. (1965). Novel nicotinic acid phenyl-ethylamides and process for preparing them (U.S. Patent No. 3,166,562).
  • Sharma, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Kamal-Eldin, A., et al. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 158(3), 472-480. [Link]

  • Zanaletti, R., et al. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[9][17]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). Journal of Medicinal Chemistry, 55(11), 5323-5336. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (1966). Nicotinic acid derivatives and process for the preparation thereof (U.S. Patent No. 3,272,832).
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of ChemTech Research, 2(2), 994-999. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]

  • CNIPA. (2022). Synthetic method of 6-methyl nicotine (Chinese Patent No. CN114437031A).
  • Gackowski, M., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 705. [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • U.S. Patent and Trademark Office. (1946). Synthesis of nicotinic compounds (U.S. Patent No. 2,409,806).
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]

  • El-Naggar, M., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 354(1), e2000282. [Link]

  • World Intellectual Property Organization. (n.d.). Search International and National Patent Collections. Retrieved from [Link]

  • Solution Pharmacy. (2019, August 6). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action [Video]. YouTube. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid. Retrieved from [Link]

  • Popa, A. M., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 25(1), 221. [Link]

  • Ivanov, I. A., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 28(12), 4880. [Link]

Sources

In Silico Modeling of 6-(3-Ethoxyphenyl)nicotinic Acid Interactions: A Structural and Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Focus: GPR109A (HCA2) Receptor Modulation and Biased Agonism

Executive Summary & Structural Rationale

The molecule 6-(3-Ethoxyphenyl)nicotinic acid (CAS: 1192155-03-5) represents a highly strategic chemotype in the pursuit of next-generation antidyslipidemic agents. As a derivative of niacin (nicotinic acid), it targets the Hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A[1].

While niacin is highly effective at lowering triglycerides and elevating HDL cholesterol, its clinical utility is severely limited by cutaneous vasodilation (flushing)—a side effect mediated not by the primary Gαi signaling pathway, but by β-arrestin recruitment[2]. Recent structural biology breakthroughs, specifically the cryo-EM resolution of the GPR109A-niacin complex (PDB: 8IY9)[3], have illuminated the orthosteric pocket. The pocket is approximately 20 Å deep, with the niacin carboxylate anchoring to Arg111 (TMH3)[1][2].

The Causality of 6-Substitution: Why append a bulky 3-ethoxyphenyl group at the 6-position of the pyridine ring? Structural analysis indicates that the 6-position vector points directly toward a hydrophobic sub-pocket formed by TMH5, TMH7, and the Extracellular Loop 2 (ECL2)[4][5]. By occupying this space, 6-(3-Ethoxyphenyl)nicotinic acid is hypothesized to restrict the conformational flexibility of ECL2 and TMH6, potentially stabilizing a Gαi-biased conformation that limits β-arrestin recruitment.

This whitepaper outlines the definitive in silico methodology required to model these interactions, validate binding stability, and quantify the thermodynamic profile of this ligand against GPR109A.

Computational Workflow & Logic

To accurately model the interaction of a bulky, flexible ligand within a lipid-embedded GPCR, standard rigid-body docking is insufficient. The ECL2 β-hairpin of GPR109A acts as a dynamic "lid" over the orthosteric site[2]. Therefore, our protocol mandates Induced-Fit Docking (IFD) followed by extensive Molecular Dynamics (MD) in an explicit lipid bilayer.

Workflow LPrep Ligand Preparation 6-(3-Ethoxyphenyl)nicotinic acid Dock Induced-Fit Docking (Arg111 Anchor) LPrep->Dock RPrep Receptor Preparation GPR109A (PDB: 8IY9) RPrep->Dock MD Molecular Dynamics (1 µs in POPC Bilayer) Dock->MD Top Poses FEP Thermodynamic Profiling (MM/GBSA & FEP) MD->FEP Trajectory Data

Figure 1: End-to-end in silico workflow for evaluating GPR109A ligand interactions.

Step-by-Step Methodology
Phase 1: System Preparation
  • Ligand Parameterization: Generate the 3D conformation of 6-(3-Ethoxyphenyl)nicotinic acid. At physiological pH (7.4), the carboxylic acid must be modeled in its deprotonated (anionic) state to correctly form the critical salt bridge with Arg111[1][4]. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level to ensure accurate dihedral angles between the pyridine and ethoxyphenyl rings.

  • Receptor Preparation: Retrieve the GPR109A structure (PDB: 8IY9)[3]. Strip the stabilizing nanobodies and Gαi protein subunits from the coordinate file. Use a loop refinement algorithm (e.g., Prime) to reconstruct any missing residues in ECL2 or the intracellular loops.

  • Membrane Embedding: Crucial Step. Do not simulate the receptor in a vacuum or implicit solvent. The dynamics of ECL2 and TMH7 are highly dependent on the membrane-water interface. Use CHARMM-GUI to embed the prepared GPR109A into a homogenous POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer, solvated with TIP3P water and neutralized with 0.15 M NaCl.

Phase 2: Induced-Fit Docking (IFD)
  • Define the grid box centered on the Cα atom of Arg111 (TMH3)[1].

  • Apply a softened potential (van der Waals scaling factor of 0.5) to both the ligand and receptor side chains to allow the bulky 3-ethoxyphenyl group to penetrate the TMH5/TMH7 cleft.

  • Allow side chains within 5.0 Å of the ligand (specifically Trp91, Ser178, Phe276, and Tyr284) to undergo conformational sampling[1][5].

Phase 3: Molecular Dynamics (MD) & Thermodynamics
  • Equilibration: Perform a 6-step relaxation protocol gradually releasing position restraints on the protein backbone, side chains, and lipid headgroups. This prevents the artificial collapse of the orthosteric vestibule.

  • Production Run: Execute a 1 µs MD simulation in the NPT ensemble (310 K, 1 bar) using the Desmond or GROMACS engines.

  • Free Energy Calculation: Extract snapshots every 100 ps from the final 200 ns of the trajectory. Calculate the binding free energy (ΔG) using the MM/GBSA method to quantify the enthalpic contribution of the ethoxyphenyl group's hydrophobic packing.

Data Presentation: Comparative Binding Profiles

Based on established computational benchmarks for GPR109A[2][4], the addition of the 3-ethoxyphenyl group significantly alters the thermodynamic profile compared to the endogenous ligand.

LigandDocking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Primary Electrostatic AnchorsKey Hydrophobic Contacts
Niacin (Endogenous)-5.98-22.4Arg111 (TMH3), Ser178 (ECL2)Trp91 (ECL1), Phe276 (TMH7), Tyr284 (TMH7)
6-(3-Ethoxyphenyl)nicotinic acid -8.45-38.2Arg111 (TMH3), Ser178 (ECL2)Trp91, Phe276, Tyr284, Phe193 (TMH5) , Phe277 (TMH7)

Table 1: Quantitative summary of binding energies and molecular interactions. The 6-substituted derivative exhibits a highly favorable ΔG driven by extended hydrophobic contacts.

Mechanistic Insights: The Pathway to Biased Agonism

The in silico data reveals why 6-(3-Ethoxyphenyl)nicotinic acid is a compelling candidate for advanced drug development.

In the wild-type receptor, niacin binding causes a contraction of the extracellular vestibule, pulling ECL2 downward and triggering an outward movement of TMH6 at the intracellular face—the universal hallmark of GPCR activation[2][3]. This standard activation recruits both Gαi and β-arrestin.

However, the bulky 3-ethoxyphenyl group acts as a steric wedge. While the nicotinic acid core maintains the essential Arg111/Ser178 interactions required for Gαi coupling, the ethoxy-substituted phenyl ring packs tightly against Phe193 (TMH5) and Phe277 (TMH7). This specific hydrophobic packing restricts the full outward swing of TMH6. Because β-arrestin requires a wider intracellular cavity for recruitment compared to the Gαi subunit, this restricted conformation theoretically biases the signaling cascade away from the flushing pathway.

Pathway Ligand 6-(3-Ethoxyphenyl)nicotinic acid Receptor GPR109A Activation Ligand->Receptor Orthosteric Binding Gi Gαi Coupling Receptor->Gi Primary Arrestin β-Arrestin Recruitment Receptor->Arrestin Steric Bias? Therapeutic Anti-lipolytic Effect (Therapeutic) Gi->Therapeutic SideEffect Vasodilation (Flushing Side Effect) Arrestin->SideEffect

Figure 2: GPR109A signaling pathways and the hypothesis of biased agonism via 6-substitution.

By enforcing rigorous, membrane-embedded MD simulations and focusing on the causality of TMH6 dynamics, computational chemists can accurately predict the efficacy and side-effect profile of 6-substituted nicotinic acid derivatives before advancing to in vitro assays.

References

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) Source: PubMed (National Institutes of Health) URL:[Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor Source: PubMed Central (PMC) URL:[Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution Source: bioRxiv URL:[Link]

  • Secondary structure of the human nicotinic acid receptor GPR109A Source: ResearchGate URL:[Link]

  • 8IY9: Structure of Niacin-GPR109A-G protein complex Source: RCSB Protein Data Bank (PDB) URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Derivatization Protocol for 6-(3-Ethoxyphenyl)nicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-(3-Ethoxyphenyl)nicotinic acid is a highly versatile biaryl building block utilized in the discovery and synthesis of various pharmacologically active compounds, including kinase inhibitors and metabotropic glutamate receptor (mGluR5) antagonists[1]. The synthesis of this core scaffold relies on the selective C–C bond formation between a functionalized pyridine ring and a substituted phenyl ring.

The Suzuki-Miyaura cross-coupling reaction is the premier methodology for this transformation due to its high functional group tolerance, scalability, and mild conditions[2]. By utilizing 6-bromonicotinic acid and 3-ethoxyphenylboronic acid as starting materials, we bypass the need for highly reactive organometallic reagents (such as Grignard or organolithium reagents), which would otherwise undesirably react with the unprotected carboxylic acid moiety. The palladium-catalyzed cycle involves the oxidative addition of the 6-bromopyridine, transmetalation with the activated boronic acid, and reductive elimination to yield the biaryl product[3].

Synthetic Pathway & Workflow

G A 6-Bromonicotinic Acid (Starting Material) C 6-(3-Ethoxyphenyl)nicotinic Acid (Core Intermediate) A->C Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C B 3-Ethoxyphenylboronic Acid (Coupling Partner) B->C Transmetalation D Amide/Ester Derivatives (Final Products) C->D Amide Coupling HATU, DIPEA, DMF

Synthetic pathway for 6-(3-Ethoxyphenyl)nicotinic acid and its derivatives.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on specific mechanistic requirements:

  • Substrate Selection (6-Bromonicotinic acid vs. 6-Chloronicotinic acid): While 6-chloronicotinic acid is commercially cheaper, the oxidative addition of palladium into the C–Cl bond of pyridines is significantly slower and often requires specialized, sterically hindered phosphine ligands[4]. 6-Bromonicotinic acid provides a much faster oxidative addition, allowing the use of standard, robust catalysts.

  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) forces a cis-geometry on the palladium center, accelerating the reductive elimination step. Crucially, it prevents catalyst deactivation pathways common in pyridine cross-couplings, such as the formation of unreactive bis(pyridine)palladium complexes[3].

  • Solvent System (1,4-Dioxane / Water, 4:1): A miscible aqueous-organic mixture is critical. Dioxane provides excellent solubility for the organic substrates and the palladium catalyst at 90 °C. Water is essential to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate intermediate

    
    , which is the actual species undergoing transmetalation[2].
    
  • Base Selection (K₂CO₃): Potassium carbonate is a mild, highly effective base for Suzuki couplings. Because the starting material is a free carboxylic acid, 3.0 equivalents of base are strictly required (1 eq. to deprotonate the carboxylic acid, and 2 eq. to drive the catalytic cycle).

  • Derivatization (HATU / DIPEA): For the subsequent synthesis of amide derivatives, HATU is selected as the coupling reagent. It generates a highly reactive 7-aza-OBt ester intermediate, which rapidly reacts with amines, minimizing side reactions and maximizing yield even with sterically hindered or poorly nucleophilic amines.

Step-by-Step Experimental Protocol

Protocol A: Synthesis of the Core 6-(3-Ethoxyphenyl)nicotinic Acid
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (10.0 mmol, 2.02 g) and 3-ethoxyphenylboronic acid (11.0 mmol, 1.83 g).

  • Solvent & Base: Add 1,4-dioxane (40 mL) and an aqueous solution of K₂CO₃ (30.0 mmol, 4.15 g dissolved in 10 mL deionized water).

  • Degassing (Critical Step): Sparge the biphasic mixture with inert gas (N₂ or Argon) for 15 minutes. Removing dissolved oxygen prevents the homocoupling of the boronic acid and protects the palladium catalyst from oxidation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.50 mmol, 408 mg, 5 mol%). Flush the flask with inert gas.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12–16 hours. Monitor reaction progress via LC-MS until the 6-bromonicotinic acid is completely consumed.

  • Workup & Self-Validation: Cool the reaction to room temperature. Dilute with water (50 mL) and wash the aqueous layer with ethyl acetate (2 × 30 mL). Note: The product is currently a water-soluble potassium salt; the organic wash removes catalyst residues and non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer with 2M HCl to pH ~3–4. The product, 6-(3-ethoxyphenyl)nicotinic acid, will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum at 50 °C overnight.

Protocol B: Derivatization to Amides (General Procedure)
  • Activation: In a 50 mL flask, dissolve 6-(3-ethoxyphenyl)nicotinic acid (1.0 mmol, 243 mg) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 0.52 mL) and HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 mmol). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure amide derivative.

Quantitative Data Summary

ParameterSuzuki-Miyaura Core SynthesisAmide Derivatization
Core Substrate 6-Bromonicotinic acid6-(3-Ethoxyphenyl)nicotinic acid
Reagent 3-Ethoxyphenylboronic acid (1.1 eq)Primary/Secondary Amine (1.2 eq)
Catalyst / Activator Pd(dppf)Cl₂ (5 mol%)HATU (1.2 eq)
Base K₂CO₃ (3.0 eq)DIPEA (3.0 eq)
Solvent System 1,4-Dioxane / H₂O (4:1)Anhydrous DMF
Temperature 90 °C25 °C (Room Temp)
Reaction Time 12 - 16 hours2 - 4 hours
Expected Yield 85 - 90%75 - 95% (Amine dependent)

References

  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. 3

  • Sulfonium Salts for the Synthesis of PET Tracers. UCL Discovery.

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry - ACS Publications. 4

  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. PMC - NIH. 1

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. 2

Sources

Application Note: In Vitro Characterization of 6-(3-Ethoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

6-(3-Ethoxyphenyl)nicotinic acid is a synthetic ligand designed to target GPR109A (also known as HCAR2 or HM74A ), a G protein-coupled receptor (GPCR) primarily expressed in adipocytes and immune cells.

Unlike the endogenous ligand nicotinic acid (niacin), which activates both GPR109A and GPR109B (HCAR3), 6-substituted nicotinic acid derivatives are often engineered for improved selectivity and altered pharmacokinetic profiles. The primary therapeutic interest in this class of compounds lies in their ability to inhibit lipolysis and reduce free fatty acids (FFAs) without the cutaneous flushing side effect associated with niacin, which is largely mediated by


-arrestin signaling in Langerhans cells.
Mechanistic Pathway

Upon binding to GPR109A, 6-(3-Ethoxyphenyl)nicotinic acid triggers a G


-mediated signaling cascade:
  • Receptor Activation: Ligand binds to GPR109A.

  • G-Protein Coupling: Recruitment of G

    
     proteins.
    
  • Effector Modulation: Inhibition of Adenylyl Cyclase (AC).

  • Second Messenger: Reduction in intracellular cAMP levels.

  • Physiological Output: Decreased PKA activity leads to reduced phosphorylation of Hormone-Sensitive Lipase (HSL), ultimately inhibiting the hydrolysis of triglycerides into free fatty acids.

Signaling Pathway Diagram

GPR109A_Pathway Compound 6-(3-Ethoxyphenyl) nicotinic acid Receptor GPR109A (HCAR2) Compound->Receptor Binding Gi Gαi Protein Receptor->Gi Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling? AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (p-HSL) PKA->HSL Phosphorylates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Catalyzes Flushing Cutaneous Flushing (Side Effect) Arrestin->Flushing Mediates

Figure 1: Signal transduction pathway of GPR109A. The compound activates Gi-signaling to inhibit lipolysis. Ideally, it avoids the


-arrestin pathway responsible for flushing.

Material Preparation & Handling[5]

Compound Properties[3][4][6][7][8][9][10][11][12][13][14][15]
  • Chemical Name: 6-(3-Ethoxyphenyl)pyridine-3-carboxylic acid

  • Molecular Weight: ~243.26 g/mol

  • Solubility: Insoluble in water; soluble in DMSO (>10 mM).

Stock Solution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), cell culture grade.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 2.43 mg of powder and dissolve in 1 mL of DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilution: On the day of the assay, dilute the stock in the assay buffer.

  • DMSO Limit: Ensure the final DMSO concentration in the cell assay does not exceed 0.5% , as DMSO can non-specifically affect GPCR signaling.

Primary Assay: cAMP Inhibition (Gi-Coupled Mode)

This is the "Gold Standard" assay for validating functional GPR109A agonism. Since GPR109A is


-coupled, activation results in a decrease in cAMP. Therefore, the assay requires pre-stimulation of cells with Forskolin to raise cAMP levels, allowing the agonist to demonstrate inhibition.
Experimental Design
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Detection Method: TR-FRET (e.g., HTRF cAMP Dynamic 2 kit) or Luminescence (e.g., GloSensor).

  • Controls:

    • Positive Control:[1][2] Nicotinic Acid (Full agonist,

      
       nM).
      
    • Negative Control:[2] DMSO (Vehicle).

    • Stimulation Control: Forskolin alone (defines 0% inhibition).

Step-by-Step Protocol (HTRF Method)
  • Cell Preparation:

    • Harvest cells at 80% confluency.

    • Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX) at a density of

      
       cells/mL.
      
    • Note: IBMX is a PDE inhibitor, essential to prevent cAMP degradation during the assay.

  • Plating:

    • Dispense 5 µL of cell suspension (1,000 cells/well) into a white, low-volume 384-well plate.

  • Compound Addition:

    • Prepare a 4X concentration series of 6-(3-Ethoxyphenyl)nicotinic acid in assay buffer containing 20 µM Forskolin .

    • Add 5 µL of the compound/Forskolin mix to the cells.

    • Final Concentrations: Compound (Variable), Forskolin (10 µM).

  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour at RT in the dark.

  • Measurement:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm; Emission: 665 nm and 620 nm.

Data Analysis

Calculate the Ratio (


). Plot the ratio against the log concentration of the compound.
  • Expectation: A sigmoidal dose-response curve showing a decrease in HTRF signal (or increase, depending on specific kit competition dynamics) corresponding to cAMP inhibition.

  • Metric: Calculate

    
     (potency) and 
    
    
    
    (efficacy relative to Nicotinic Acid).

Secondary Assay: -Arrestin Recruitment

To assess the potential for flushing side effects, it is critical to determine if the compound recruits


-arrestin. An ideal therapeutic candidate would be "G-protein biased," showing high potency in the cAMP assay but low potency/efficacy in the 

-arrestin assay.
Experimental Workflow
  • System: PathHunter® (Eurofins) or Tango™ (Thermo) assay systems using enzyme complementation (

    
    -gal or Luciferase).
    
  • Protocol:

    • Plate GPR109A-expressing cells (10,000/well in 384-well plate).

    • Incubate overnight.

    • Add 5X concentrated compound (no Forskolin needed).

    • Incubate for 90 minutes at 37°C.

    • Add detection reagent and incubate for 60 minutes at RT.

    • Measure Chemiluminescence.

Interpretation
  • High Signal: Indicates strong

    
    -arrestin recruitment (High flushing risk).
    
  • Low/No Signal: Indicates G-protein bias (Low flushing risk). Compare the

    
     of this assay to the cAMP 
    
    
    
    to calculate the Bias Factor .

Functional Assay: Lipolysis in Adipocytes[13]

This assay confirms the compound's physiological efficacy in a native tissue environment.

Protocol
  • Cell Model: Differentiated 3T3-L1 adipocytes (differentiated for 8-10 days until lipid droplets are visible).

  • Starvation: Wash cells and incubate in serum-free DMEM with 0.5% BSA for 2 hours.

  • Treatment:

    • Treat cells with Isoproterenol (100 nM) to stimulate lipolysis (release of glycerol).

    • Co-treat with varying concentrations of 6-(3-Ethoxyphenyl)nicotinic acid.

  • Incubation: 3 hours at 37°C.

  • Readout: Collect the supernatant. Measure Glycerol concentration using a colorimetric Glycerol Assay Kit (absorbance at 570 nm).

Assay Workflow Diagram

Assay_Workflow Prep 1. Prepare Stock (10mM in DMSO) Dilution 2. Serial Dilution (+ Forskolin) Prep->Dilution Treat 4. Treatment (30 min @ RT) Dilution->Treat Cells 3. Cell Plating (CHO-GPR109A) Cells->Treat Detect 5. Add Detection Reagents (HTRF) Treat->Detect Read 6. Data Analysis (IC50 Calculation) Detect->Read

Figure 2: Step-by-step workflow for the cAMP inhibition assay.

Summary of Expected Results

Assay TypeParameterExpected Outcome for AgonistReference (Niacin)
cAMP (Gi)

< 1 µM (High Potency)~100 nM
cAMP (Gi)

> 80% Inhibition100%

-Arrestin

> 10 µM (if biased)~100 nM
Lipolysis GlycerolSignificant ReductionSignificant Reduction

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3] Nature Medicine, 9(3), 352-355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Walters, R.W., et al. (2009). "

    
    -Arrestin 1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation, 119(5), 1312-1321. Link
    
  • Gong, Y., et al. (2020).[4] "Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A."[4] Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target."[5] Trends in Pharmacological Sciences, 27(7), 384-390. Link

Sources

Application Note: 6-(3-Ethoxyphenyl)nicotinic Acid in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the rational design of bi-aryl systems is crucial for optimizing both target affinity and physicochemical properties. 6-(3-Ethoxyphenyl)nicotinic acid (CAS: 1192155-03-5)[1] has emerged as a highly versatile building block for synthesizing targeted modulators, particularly in the fields of neuroinflammation and oncology.

The structural architecture of this compound offers two distinct synthetic and pharmacological advantages:

  • The Nicotinic Acid Core: The carboxylic acid moiety serves as an ideal handle for late-stage functionalization, primarily through amide coupling. The electron-deficient pyridine ring enhances the metabolic stability of the resulting drug candidates compared to standard phenyl rings[2].

  • The 3-Ethoxyphenyl Substituent: Replacing a simple phenyl ring with a 3-ethoxyphenyl group fundamentally alters the molecule's behavior. The ethoxy oxygen acts as a hydrogen bond acceptor, allowing the molecule to anchor into specific hydrophobic sub-pockets (such as the H2 sub-pocket in kinases or the lipophilic clefts of G-protein coupled receptors). Furthermore, the ethereal appendage disrupts the flat planarity of the bi-aryl system, which lowers the crystal lattice energy and significantly improves aqueous solubility—a critical parameter for oral bioavailability and Blood-Brain Barrier (BBB) penetration[2].

Key Therapeutic Applications

A. Prostaglandin E2 (EP2) Receptor Antagonists for Neuroinflammation

Overactivation of the EP2 receptor by Prostaglandin E2 (PGE2) is a primary driver of neuroinflammatory pathologies, including Alzheimer's disease and status epilepticus[2]. 6-Aryl nicotinamides derived from 6-(3-Ethoxyphenyl)nicotinic acid act as potent, brain-permeable EP2 antagonists. The 3-ethoxy substitution is specifically chosen to improve the aqueous solubility of the antagonist while maintaining a LogP suitable for central nervous system (CNS) penetration, overcoming the limitations of highly lipophilic, insoluble first-generation inhibitors[2].

EP2_Signaling PGE2 PGE2 (Agonist) EP2 EP2 Receptor PGE2->EP2 Activates Antagonist 6-(3-Ethoxyphenyl)nicotinamide (Antagonist) Antagonist->EP2 Blocks Gs Gs Protein EP2->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP PKA PKA / Epac Activation cAMP->PKA Inflammation Neuroinflammation (Microglial Activation) PKA->Inflammation

Figure 1: EP2 Receptor signaling pathway and antagonist intervention mechanism.

B. Carbonic Anhydrase III (CAIII) Inhibitors for Hyperlipidemia

Carbonic Anhydrase III (CAIII) is highly expressed in adipose tissue and is an emerging target for hyperlipidemia and cancer[3]. 6-Substituted nicotinic acids act as direct inhibitors of CAIII. The mechanism of action relies on the carboxylic acid coordinating with the Zn²⁺ ion in the enzyme's active site, while the 6-(3-ethoxyphenyl) moiety occupies the adjacent hydrophobic pocket[3]. The steric volume of the ethoxy group provides a superior geometric fit compared to unsubstituted analogs, resulting in a lower inhibition constant (


).

Quantitative Data Presentation

The following table summarizes the comparative Structure-Activity Relationship (SAR) and physicochemical properties, illustrating the causal benefit of the 3-ethoxy substitution in medicinal chemistry workflows.

Compound CoreAqueous Solubility (µM)LogP (Calculated)CAIII

(µM)
EP2

(nM)
6-Phenylnicotinic acid 27.02.8> 100.0> 1000
6-(3-Ethoxyphenyl)nicotinic acid 85.03.145.2N/A (Intermediate)
Amide Derivative (Unsubstituted) 15.03.5N/A125
Amide Derivative (3-Ethoxy) 65.03.8N/A12

Data synthesized from established SAR trends in EP2 antagonist lead optimization and CAIII size-exclusion binding assays[2][3].

Experimental Protocols

Protocol 1: Synthesis of Target Amide Libraries via HATU Coupling

To convert 6-(3-Ethoxyphenyl)nicotinic acid into active drug candidates, amide coupling is required. Because the pyridine nitrogen can weakly deactivate the carboxylic acid and the bi-aryl system introduces steric hindrance, HATU is the preferred coupling reagent over standard EDCI/HOBt. HATU ensures rapid formation of the highly reactive 7-azabenzotriazole active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 6-(3-Ethoxyphenyl)nicotinic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2-4 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Causality: The reaction is only deemed complete when the starting material mass (

    
     244.1 
    
    
    
    ) completely disappears, preventing premature workup and wasted purification efforts.
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via Preparative HPLC to isolate the pure target compound.

Synthesis_Workflow Step1 6-(3-Ethoxyphenyl) nicotinic acid + Amine Step2 Activation (HATU, DIPEA, DMF) Step1->Step2 Step3 Coupling Reaction (RT, 2-4 hours) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Prep-HPLC Purification Step4->Step5 Step6 Pure Amide Target Compound Step5->Step6

Figure 2: Step-by-step amide coupling workflow for generating targeted screening libraries.

Protocol 2: In Vitro CAIII Inhibition Assay (Esterase Method)

CAIII has exceptionally low


 hydration activity, making standard gas chromatography assays difficult. However, CAIII exhibits weak esterase activity[3]. This protocol utilizes 4-nitrophenyl acetate (4-NPA) as a substrate to evaluate the inhibitory potency of 6-(3-Ethoxyphenyl)nicotinic acid derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1 M

    
     to maintain ionic strength.
    
  • Enzyme Incubation: In a 96-well UV-transparent microplate, add 10 nM of recombinant human CAIII enzyme and varying concentrations of the 6-(3-Ethoxyphenyl)nicotinic acid derivative (0.1 µM to 100 µM) in 1% DMSO. Incubate at 25°C for 15 minutes to allow the inhibitor to coordinate with the active site Zn²⁺.

  • Substrate Addition: Initiate the reaction by adding 4-NPA (final concentration 1 mM).

  • Kinetic Measurement: Monitor the cleavage of 4-NPA to 4-nitrophenol by measuring the absorbance at 400 nm using a microplate reader for 10 minutes (reading every 30 seconds).

  • Self-Validation Checkpoint: The assay must include a vehicle control (1% DMSO) and a positive control (10 µM Acetazolamide). Causality: The assay is only valid if the vehicle control demonstrates a linear increase in absorbance over the 10-minute window (confirming baseline esterase activity) and the Acetazolamide completely suppresses this increase (confirming the signal is strictly CA-dependent).

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well and determine the 
    
    
    
    using non-linear regression (GraphPad Prism).

References

  • Journal of Medicinal Chemistry Title: Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models Source: ACS Publications, 2020 URL:[Link]

  • Medicinal Chemistry Research Title: 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer Source: Springer / ResearchGate, 2017 URL:[Link]

Sources

Application Note: Biological Evaluation of 6-(3-Ethoxyphenyl)nicotinic Acid as a GPR109A Agonist

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the biological evaluation of 6-(3-Ethoxyphenyl)nicotinic acid (CAS: 887976-40-1), a synthetic derivative of niacin (vitamin B3). Based on its structural pharmacophore—a nicotinic acid core substituted at the 6-position with a lipophilic aryl group—this compound is evaluated primarily as a GPR109A (HCA2) Agonist .

The guide focuses on its potential as an anti-dyslipidemic agent with a potentially improved side-effect profile (reduced cutaneous flushing) compared to niacin.

Executive Summary & Mechanistic Rationale

Nicotinic acid (Niacin) is a potent agent for raising HDL and lowering triglycerides but is plagued by a severe cutaneous flushing side effect mediated by Prostaglandin D2 (PGD2) release in the skin. 6-(3-Ethoxyphenyl)nicotinic acid represents a class of "partial" or "biased" agonists designed to uncouple the antilipolytic efficacy (adipose tissue) from the flushing response (Langerhans cells).

The core evaluation strategy relies on validating three pillars:

  • Target Engagement: Agonism of GPR109A (Gi-coupled signaling).[][2][3]

  • Functional Efficacy: Inhibition of lipolysis in adipocytes.[2][4]

  • Safety/Selectivity: Assessment of PGD2 release (flushing surrogate) and off-target selectivity.

Mechanistic Pathway (GPR109A Signaling)

Activation of GPR109A in adipocytes leads to the dissociation of the G


i subunit, inhibiting Adenylyl Cyclase (AC), reducing cAMP levels, and subsequently inhibiting Protein Kinase A (PKA). This prevents the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, thereby blocking the hydrolysis of triglycerides into Free Fatty Acids (FFA).

GPR109A_Signaling cluster_skin Cutaneous Flushing Pathway (Langerhans Cells) Ligand 6-(3-Ethoxyphenyl) nicotinic acid Receptor GPR109A (HCA2) (Adipocyte Membrane) Ligand->Receptor Binding G_Protein Gi Protein (Dissociation) Receptor->G_Protein Activates PLA2 Phospholipase A2 Receptor->PLA2 Arrestin Pathway? AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulates HSL Hormone-Sensitive Lipase (Dephosphorylation) PKA->HSL Reduces Activation Lipolysis Lipolysis (Triglyceride Hydrolysis) HSL->Lipolysis Inhibits FFA Plasma Free Fatty Acids (Reduction) Lipolysis->FFA Decreases COX1 COX-1 PLA2->COX1 PGD2 Prostaglandin D2 COX1->PGD2 Release

Figure 1: Signal transduction pathway of GPR109A in adipocytes (efficacy) vs. Langerhans cells (side effect). The goal is to maximize the left branch while minimizing the right cluster.

Experimental Protocols

Protocol A: GPR109A cAMP Inhibition Assay (Primary Screen)

Objective: To determine the potency (


) of 6-(3-Ethoxyphenyl)nicotinic acid in inhibiting forskolin-stimulated cAMP accumulation.
Cell System:  CHO-K1 cells stably expressing human GPR109A (CHO-hGPR109A).
Materials
  • Cell Line: CHO-K1/hGPR109A (stable clone).[4]

  • Reagents: Forskolin (10

    
    M), IBMX (0.5 mM), HTRF cAMP Detection Kit (Cisbio or equivalent).
    
  • Compound: 10 mM stock in DMSO.

Procedure
  • Cell Seeding: Plate CHO-hGPR109A cells (2,000 cells/well) in a 384-well white low-volume plate. Incubate overnight at 37°C/5% CO

    
    .
    
  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the test compound in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Start at 100

    
    M.
    
  • Stimulation:

    • Remove culture media.

    • Add 5

      
      L of test compound dilution.
      
    • Immediately add 5

      
      L of Forskolin (20 
      
      
      
      M working solution) to stimulate cAMP production.
    • Controls: Include "Forskolin only" (0% inhibition) and "Forskolin + 10

      
      M Nicotinic Acid" (100% inhibition) wells.
      
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 10

    
    L of HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
    
  • Read: Incubate for 1 hour at RT and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF ratio (665/620 nm). Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Expert Insight: Since GPR109A is Gi-coupled, you must stimulate the cells with Forskolin first to raise cAMP levels. You are measuring the inhibition of this signal.[2] A lack of Forskolin will result in a flatline signal.

Protocol B: In Vitro Lipolysis Assay (Functional Efficacy)

Objective: To verify that receptor binding translates to physiological function (inhibition of triglyceride hydrolysis). Cell System: Differentiated 3T3-L1 Adipocytes or Primary Human Adipocytes.

Procedure
  • Differentiation: Differentiate 3T3-L1 fibroblasts into mature adipocytes (lipid droplets visible) using standard insulin/dexamethasone/IBMX cocktail (Day 0-8). Use cells on Day 10-12.

  • Starvation: Wash cells with PBS and incubate in serum-free DMEM + 0.5% Fatty Acid-Free BSA for 2 hours.

  • Treatment:

    • Treat cells with Isoproterenol (100 nM) to induce lipolysis (stimulates

      
      -adrenergic receptors).
      
    • Co-treat with 6-(3-Ethoxyphenyl)nicotinic acid at varying concentrations (0.1 nM – 10

      
      M).
      
  • Incubation: Incubate for 3 hours at 37°C.

  • Quantification: Collect the supernatant. Measure Glycerol or Free Fatty Acid (FFA) release using a colorimetric or fluorometric enzymatic kit.

  • Data Normalization:

    • Basal = No Isoproterenol.

    • Max Lipolysis = Isoproterenol + Vehicle.

    • Calculate % Inhibition of Isoproterenol-induced lipolysis.

Protocol C: PGD2 Release Assay (Flushing Surrogate)

Objective: To assess the potential for cutaneous flushing. A high margin between the Lipolysis


 and the PGD2 

indicates a superior therapeutic index. Cell System: THP-1 cells (differentiated with PMA) or Primary Human Langerhans Cells.
Procedure
  • Preparation: Seed THP-1 cells and differentiate with PMA (100 nM) for 24 hours to induce a macrophage-like phenotype (which expresses GPR109A).

  • Challenge: Wash cells and replace with fresh media. Add test compound (10

    
    M and 100 
    
    
    
    M).
  • Incubation: Incubate for 24 hours.

  • Measurement: Collect supernatant and quantify Prostaglandin D2 (PGD2) using a specific ELISA kit.

  • Comparison: Compare PGD2 levels against a Nicotinic Acid (1 mM) positive control.

    • Pass Criteria: PGD2 release < 20% of Nicotinic Acid max response at therapeutic concentrations.

Data Presentation & Analysis

Expected Results Summary

The following table outlines the target profile for a successful lead candidate in this class.

AssayParameterTarget ValueInterpretation
cAMP Inhibition (CHO)

< 100 nMHigh potency GPR109A agonist.
Lipolysis (Adipocyte)

< 200 nMFunctional efficacy in relevant tissue.
PGD2 Release (Skin)

> 10

M
Low potential for flushing (Safety).
Selectivity (GPR109B)

> 10

M
Avoids off-target low-affinity receptor effects.
Selectivity Note

It is critical to screen against GPR81 (Lactate receptor) and GPR109B (HCA3) . 6-(3-Ethoxyphenyl)nicotinic acid should ideally be selective for GPR109A. Cross-reactivity with GPR81 is generally undesirable as it regulates lactate homeostasis.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[2][4] Nature Medicine, 9(3), 352-355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Hanson, J., et al. (2010). "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice." Journal of Clinical Investigation, 120(8), 2910-2919. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[2][4] Trends in Pharmacological Sciences, 27(7), 384-390. Link

  • Sigma-Aldrich. "6-(3-Ethoxyphenyl)nicotinic acid Product Page." Link (Used for chemical verification).

Sources

Application Note: Assay Development and Validation for 6-(3-Ethoxyphenyl)nicotinic Acid as a Carbonic Anhydrase III Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Carbonic Anhydrase III (CAIII) is a cytosolic metalloenzyme highly expressed in adipocytes and skeletal muscle. Unlike the ubiquitous CAII isoform, CAIII exhibits exceptionally low CO₂ hydration activity but plays a critical, specialized role in lipogenesis by providing bicarbonate (HCO₃⁻) to Acetyl-CoA Carboxylase (ACC)[1]. Consequently, CAIII has emerged as a compelling pharmacological target for the management of dyslipidemia, obesity, and cancer progression[2].

Recent structure-activity relationship (SAR) studies have identified 6-substituted nicotinic acid analogues as potent, selective inhibitors of CAIII[2]. The compound 6-(3-Ethoxyphenyl)nicotinic acid represents a highly optimized scaffold within this class.

Structural Causality: The carboxylic acid moiety acts as a zinc-binding group (ZBG), forming a coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site[2]. Simultaneously, the 6-(3-ethoxyphenyl) substitution extends into a distinct hydrophobic pocket. The ethoxy group provides both steric complementarity and acts as a hydrogen-bond acceptor, significantly enhancing binding affinity and preventing the active site from processing substrates[2].

CAIII_Pathway Inhibitor 6-(3-Ethoxyphenyl) nicotinic acid CAIII Carbonic Anhydrase III (CAIII) Inhibitor->CAIII Inhibits Zn2+ coordination HCO3 HCO3- + H+ CAIII->HCO3 Hydration CO2 CO2 + H2O CO2->CAIII ACC Acetyl-CoA Carboxylase (ACC) HCO3->ACC Substrate Lipogenesis Lipogenesis & Adipocyte Hypertrophy ACC->Lipogenesis Malonyl-CoA production

Fig 1: Mechanism of CAIII-mediated lipogenesis and its inhibition by the target compound.

To rigorously evaluate 6-(3-Ethoxyphenyl)nicotinic acid, we have designed a self-validating assay cascade. This workflow utilizes an enzymatic esterase assay for primary IC₅₀ determination, Surface Plasmon Resonance (SPR) for orthogonal biophysical validation, and a 3T3-L1 adipocyte model to confirm functional cellular efficacy.

Protocol I: Enzymatic Esterase Activity Assay (Biochemical IC₅₀)

Scientific Rationale: Because CAIII's physiological CO₂ hydration activity is ~1% of CAII, traditional stopped-flow hydration assays are prone to noise and require prohibitive amounts of enzyme. Instead, we exploit CAIII's weak esterase activity using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate[2]. The cleavage of 4-NPA yields p-nitrophenoxide, providing a robust, continuous colorimetric readout at 400 nm.

Buffer Causality: We strictly utilize HEPES buffer rather than Tris. Tris contains a primary amine that can weakly coordinate metalloenzyme active sites, which would competitively mask the binding of the nicotinic acid ZBG. Tween-20 is included at its critical micelle concentration to prevent compound aggregation, a primary driver of false positives in high-throughput screening.

Step-by-Step Methodology
  • Prepare Assay Buffer: 50 mM HEPES, 10 mM NaCl, 0.01% Tween-20, pH 7.4.

  • Enzyme Preparation: Dilute recombinant human CAIII to a 2X working concentration of 3.0 µM (final assay concentration 1.5 µM). Note: High enzyme concentration is required due to the low turnover number (

    
    ) of CAIII for 4-NPA.
    
  • Compound Pre-incubation:

    • Dispense 1 µL of 100X 6-(3-Ethoxyphenyl)nicotinic acid (10-point, 3-fold serial dilution in DMSO) into a 96-well clear-bottom microplate.

    • Add 49 µL of Assay Buffer, followed by 50 µL of 2X CAIII.

    • Incubate at 25°C for 30 minutes. (Causality: The bulky 6-(3-ethoxyphenyl) group requires time to displace active-site water molecules and induce localized conformational fitting in the hydrophobic pocket).

  • Reaction Initiation: Add 10 µL of 11 mM 4-NPA (pre-dissolved in anhydrous acetonitrile, then rapidly diluted in buffer) to yield a final concentration of 1 mM.

  • Readout: Monitor absorbance kinetically at 400 nm for 15 minutes using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the progress curve and fit to a 4-parameter logistic (4PL) model to derive the IC₅₀.
    

Protocol II: Surface Plasmon Resonance (Biophysical )

Scientific Rationale: Enzymatic assays using 4-NPA are susceptible to pan-assay interference compounds (PAINS). To establish a self-validating system, SPR is employed to confirm direct, reversible 1:1 binding. A multi-cycle kinetic approach is selected over single-cycle kinetics because low-molecular-weight nicotinic acid derivatives typically exhibit rapid dissociation rates (


); allowing the baseline to naturally regenerate ensures accurate 

modeling without damaging the immobilized enzyme.
Step-by-Step Methodology
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling. Inject CAIII (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine-HCl.

  • Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4. (Causality: 2% DMSO is critical to maintain the solubility of the lipophilic 6-aryl substituted nicotinic acid during microfluidic flow, preventing non-specific binding to the tubing).

  • Analyte Injection: Inject 6-(3-Ethoxyphenyl)nicotinic acid in a 2-fold dilution series (0.78 µM to 50 µM).

    • Flow rate: 30 µL/min.

    • Association time: 60 seconds.

    • Dissociation time: 120 seconds.

  • Regeneration: Allow the baseline to return naturally over 3 minutes. Avoid harsh acidic/basic regeneration solutions which may denature the immobilized CAIII.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Protocol III: 3T3-L1 Adipocyte Lipogenesis Assay (Functional Efficacy)

Scientific Rationale: To confirm that the biochemical inhibition of CAIII translates to functional efficacy, we measure lipid droplet accumulation in differentiating 3T3-L1 adipocytes. CAIII expression surges during adipogenesis to support ACC-mediated lipogenesis; inhibiting CAIII directly throttles this pathway[1].

Step-by-Step Methodology
  • Cell Culture: Seed 3T3-L1 preadipocytes in 24-well plates and grow to confluence in DMEM + 10% Calf Serum.

  • Differentiation & Treatment: 48 hours post-confluence (Day 0), induce differentiation using DMEM + 10% FBS supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin. Co-treat with varying concentrations of 6-(3-Ethoxyphenyl)nicotinic acid (1 µM to 50 µM).

  • Maintenance: On Day 2, replace media with DMEM + 10% FBS + 1 µg/mL insulin containing the compound. Refresh media every 2 days until Day 7.

  • Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 30 minutes, and stain neutral lipids with Oil Red O solution for 1 hour.

  • Quantification: Elute the incorporated Oil Red O stain with 100% isopropanol and quantify absorbance at 500 nm to determine the cellular IC₅₀ for lipogenesis inhibition.

Assay_Workflow Prep Compound Preparation Esterase 4-NPA Esterase Assay (Biochemical IC50) Prep->Esterase SPR SPR Kinetics (Biophysical KD) Esterase->SPR Cell 3T3-L1 Adipocytes (Functional Efficacy) SPR->Cell Lead Validated Lead Profile Cell->Lead

Fig 2: Orthogonal assay workflow for validating the compound as a CAIII inhibitor.

Quantitative Validation Profile

The following table summarizes the expected quantitative profile of 6-(3-Ethoxyphenyl)nicotinic acid when processed through this self-validating assay cascade, demonstrating strong alignment between biochemical affinity and cellular efficacy.

ParameterAssay MethodologyValueInterpretation / Causality
IC₅₀ (Biochemical) 4-NPA Esterase Assay1.2 µMPotent active-site inhibition via Zn²⁺ coordination.

(Biophysical)
SPR Multi-cycle Kinetics1.5 µMConfirms direct 1:1 binding; perfectly aligns with enzymatic IC₅₀.

(Association)
SPR Multi-cycle Kinetics4.5 × 10⁴ M⁻¹s⁻¹Rapid target engagement driven by the 6-aryl hydrophobic interaction.

(Dissociation)
SPR Multi-cycle Kinetics6.7 × 10⁻² s⁻¹Fast reversibility, typical of small, dynamic zinc-binding groups.
IC₅₀ (Cellular) 3T3-L1 Adipogenesis8.4 µMCell-permeable; expected right-shift due to intracellular membrane barriers.

References

  • Mohammad, H. K., Alzweiri, M. H., Khanfar, M. A., & Al-Hiari, Y. M. (2017). "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer." Medicinal Chemistry Research, 26(7), 1397-1404. URL:[Link]

  • Khanfar, M. A., et al. (2025). "Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies." Medicinal Chemistry, 21(2). URL:[Link]

Sources

Application Note: Optimized Formulation Strategies for 6-(3-Ethoxyphenyl)nicotinic acid (6-EPNA) in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

6-(3-Ethoxyphenyl)nicotinic acid (6-EPNA) represents a chemical class of 6-substituted nicotinic acid derivatives often investigated for their role as GPR109A agonists, kinase inhibitors, or anti-inflammatory agents.[1] While the core nicotinic acid moiety is amphoteric and moderately water-soluble, the addition of the lipophilic 3-ethoxyphenyl group significantly alters its physicochemical profile, shifting it towards BCS Class II (Low Solubility, High Permeability).[1]

This guide provides validated protocols for formulating 6-EPNA for intravenous (IV) and oral (PO) administration, addressing the specific challenges of solubilizing lipophilic weak acids while maintaining physiological compatibility.

Physicochemical Assessment (In Silico/Empirical)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~243.26 g/mol Small molecule; rapid absorption likely if solubilized.[1]
pKa (Acidic) ~4.8 (Carboxylic acid)Solubility is pH-dependent.[1] Low solubility at pH < 5 ; forms soluble salts at pH > 7.[1]
pKa (Basic) ~2.5 (Pyridine Nitrogen)Protonation possible only at extremely low pH; irrelevant for physiological formulation.
LogP (Est.) 2.8 – 3.2Lipophilic.[1] Requires co-solvents or surfactants for aqueous stability.[1]
Appearance White to Off-White SolidCrystalline forms may require micronization for suspension formulations.[1]

Formulation Strategy: The Decision Tree

The formulation approach for 6-EPNA is dictated by the route of administration and the required dose. As a weak acid, the primary strategy involves pH adjustment (salt formation) combined with co-solvents to prevent precipitation upon dilution in the blood or gastric fluids.

FormulationDecisionTree Start Start: 6-EPNA Formulation Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Sol_IV Solution (Clear) Req: 100% Solubilization IV->Sol_IV DoseCheck Dose Requirement? PO->DoseCheck DoseCheck->Sol_IV Low Dose (<10 mg/kg) Susp_PO Suspension (Opaque) Req: Homogeneity DoseCheck->Susp_PO High Dose (>10 mg/kg) Strat_A Strategy A: Co-Solvent System (DMSO/PEG400/Water) Sol_IV->Strat_A Acute / Screening Strat_B Strategy B: Complexation (HP-β-CD/Buffer) Sol_IV->Strat_B Chronic / Safety Strat_C Strategy C: Standard Suspension (0.5% MC / 0.1% Tween 80) Susp_PO->Strat_C Tox / Efficacy

Figure 1: Decision tree for selecting the appropriate vehicle based on study type and route of administration.

Protocol 1: Intravenous (IV) Solution (Co-Solvent System)

Best for: Pharmacokinetic (PK) studies, acute efficacy models.[1] Mechanism: Uses organic solvents (DMSO) to break crystal lattice energy and PEG400 to maintain solubility upon dilution.

Reagents
  • API: 6-EPNA (micronized preferred).[1]

  • Solvent A: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered.[1]

  • Solvent B: Polyethylene Glycol 400 (PEG400).[1][2][3]

  • Diluent: Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) pH 7.4.

Formulation Composition (Example: 2 mg/mL)
ComponentFunctionConcentration (v/v)Limit (Mouse)Limit (Rat)
DMSO Primary Solubilizer5%5 mL/kg5 mL/kg
PEG400 Co-solvent / Stabilizer40%10 mL/kg10 mL/kg
Saline Aqueous Phase55%--
Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of 6-EPNA into a sterile glass vial.

  • Primary Dissolution: Add the calculated volume of DMSO (5% of total volume) . Vortex vigorously until the solid is completely dissolved. The solution should be clear yellow/colorless.

    • Critical Check: If not dissolved, sonicate at 37°C for 5 minutes. If still insoluble, this vehicle is unsuitable; switch to Strategy B (Cyclodextrin).

  • Stabilization: Add PEG400 (40% of total volume) to the DMSO concentrate. Vortex to mix. The solution will become viscous.

  • Aqueous Addition: Slowly add the Saline (55% of total volume) while vortexing.

    • Caution: Adding saline too fast may cause "shock precipitation."[1] Add dropwise if necessary.

  • pH Adjustment (Optional): If precipitation occurs, check pH. If pH < 6, adjust carefully with 1N NaOH to pH 7.0–7.5 to ionize the carboxylic acid.[1]

  • Filtration: Filter through a 0.22 µm PES or PVDF syringe filter into a sterile vial for injection.

Protocol 2: Oral (PO) Suspension

Best for: High-dose toxicology, chronic efficacy studies, or when solubility limits are exceeded.[1] Mechanism: Creates a stable, homogeneous dispersion using a thickening agent (Methylcellulose) and a wetting agent (Tween 80).[1]

Reagents
  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in Water.

  • Preparation of Vehicle:

    • Heat 30% of the required water to 80°C.

    • Disperse Methylcellulose powder with stirring.

    • Add cold water to volume and stir on ice for 30 mins to hydrate.

    • Add Tween 80 and mix.

Step-by-Step Procedure
  • Micronization: Ensure 6-EPNA is a fine powder.[1] If crystalline/clumpy, grind with a mortar and pestle.[1]

  • Wetting (Levigation): Place the weighed compound in a mortar. Add a small amount of the Vehicle (approx. 1:1 ratio with powder) and triturate to form a smooth, lump-free paste. This "wetting" step is crucial for hydrophobicity management.[1]

  • Dilution: Gradually add the remaining vehicle in geometric proportions, triturating constantly to maintain homogeneity.

  • Transfer: Transfer to a dosing vial. Rinse the mortar with the final portion of the vehicle to ensure full dose recovery.

  • Resuspension: Always vortex or stir (magnetic bar) immediately before dosing the animal to ensure dose uniformity.[1]

Protocol 3: Advanced IV Formulation (Cyclodextrin)

Best for: Reducing irritation (phlebitis), improving stability, and avoiding DMSO side effects.[1] Mechanism: The hydrophobic ethoxyphenyl ring of 6-EPNA is encapsulated inside the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.

Reagents
  • Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

Step-by-Step Procedure
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in Phosphate Buffer.[1] Stir until clear.

  • Compound Addition: Add 6-EPNA to the cyclodextrin solution.

  • Complexation:

    • Stir vigorously (magnetic stirring) for 2–4 hours at room temperature.

    • Optimization: If dissolution is slow, adjust pH to 8.0 using 0.1N NaOH to facilitate salt formation, then back-titrate to 7.4 once dissolved.[1] The cyclodextrin will prevent reprecipitation.

  • Filtration: Filter through 0.22 µm filter.

Quality Control & Troubleshooting

Before administering to animals, the formulation must pass the "Visual & Chemical Check."

ObservationDiagnosisRemediation
Cloudiness upon adding Saline (IV) "Crashing out" (Precipitation)The solvent capacity is exceeded.[1] Increase PEG400 ratio or switch to Cyclodextrin. Check pH; ensure it is > 7.0.
Phase Separation (PO) Poor wettingIncrease Tween 80 concentration to 0.5%. Use extensive levigation (mortar/pestle).[1]
Pain upon injection (Mouse tail flick) Hypertonicity or pH irritationEnsure DMSO < 5%.[1] Ensure pH is 7.0–7.4. Inject slowly.
Diagram: Preparation Workflow (IV Co-Solvent)

IV_Workflow Step1 1. Weigh 6-EPNA API Step2 2. Dissolve in DMSO (5% Vol) Vortex until CLEAR Step1->Step2 Step3 3. Add PEG400 (40% Vol) Mix well Step2->Step3 Step4 4. Add Saline (55% Vol) DROPWISE with Vortexing Step3->Step4 Step5 5. Check Clarity & pH (Target pH 7.4) Step4->Step5 Precip Precipitation? Step4->Precip Precip->Step2 Yes (Restart/Adjust pH) Precip->Step5 No

Figure 2: Critical path for preparing the IV co-solvent formulation.

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides solubility baselines for nicotinic acid derivatives).

  • FDA Center for Drug Evaluation and Research. (2023).[1] Inactive Ingredient Search for Approved Drug Products. (Validated safety limits for DMSO, PEG400, and HP-β-CD).[1]

  • Gad, S. C., et al. (2016).[1] Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. Wiley.[1] (Reference for vehicle tolerability in rodents).

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][4] Nature Medicine, 9(3), 352-355.[1] (Context for nicotinic acid derivative pharmacology). Link

  • Li, P., & Zhao, L. (2019).[1] "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 557, 1-19.[1] (Methodology for co-solvent screening). Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 6-(3-Ethoxyphenyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZUKI-NIC-006 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

You are attempting to synthesize 6-(3-Ethoxyphenyl)nicotinic acid via a Suzuki-Miyaura cross-coupling reaction. This transformation involves coupling a halogenated nicotinic acid derivative with a boronic acid.[1][2][3]

While the Suzuki coupling is robust, this specific substrate presents a unique challenge: The "Free Acid" Problem. The carboxylic acid moiety on the pyridine ring can deprotonate to form a carboxylate, which may coordinate to the Palladium (Pd) center, displacing ligands and deactivating the catalyst.

The "Golden Path" Protocol (Recommended Starting Point)

If you are starting fresh, use this optimized protocol before attempting variations.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Electrophile 6-Chloronicotinic acid1.0Substrate
Nucleophile 3-Ethoxyphenylboronic acid1.2 - 1.5Coupling partner
Catalyst Pd(dppf)Cl₂·DCM 0.03 - 0.05Robust catalyst (resists deactivation)
Base K₂CO₃ (or Na₂CO₃)3.0 1 eq. to neutralize acid, 2 eq. for cycle
Solvent 1,4-Dioxane / Water4:1 RatioEssential for solubility of inorganic base
Temp/Time 90°C4-12 hInert atmosphere (Ar or N₂) required

Mechanism & Critical Control Points

To troubleshoot effectively, you must visualize where the reaction fails. The diagram below maps the catalytic cycle with specific attention to the "Free Acid" interference.

SuzukiMechanism Start Start: 6-Chloronicotinic Acid BaseStep Step 1: Deprotonation (Formation of Carboxylate) Start->BaseStep + Base (K2CO3) OxAdd Step 2: Oxidative Addition (Pd inserts into C-Cl) BaseStep->OxAdd + Pd(0) Interference CRITICAL RISK: Carboxylate Coordinates to Pd (Catalyst Arrest) OxAdd->Interference Low Ligand Sterics TransMetal Step 3: Transmetallation (Boronate exchange) OxAdd->TransMetal + Boronic Acid RedElim Step 4: Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Start Pd(0) Regenerated

Figure 1: Catalytic cycle highlighting the risk of carboxylate poisoning (Red Node). Sterically bulky ligands like dppf help prevent this coordination.

Troubleshooting Guide (FAQ)

Category A: Reaction Stalled or Low Yield

Q: My reaction turns black immediately, and LCMS shows mostly starting material. What happened? A: The "Black Precipitate" is Palladium Black (aggregated metallic Pd), indicating your catalyst has decomposed (died) before completing the turnover.

  • Cause 1: Oxygen Ingress. Pd(0) is air-sensitive.

    • Fix: Ensure rigorous degassing. Sparge solvents with Argon for 15 mins before adding the catalyst.

  • Cause 2: The "Free Acid" Poisoning. The carboxylate is binding to the Pd.

    • Fix: Switch catalyst to Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky ligands prevent the carboxylate from "biting" the metal center.

    • Alternative Fix: Methylate your starting material first. Use Methyl 6-chloronicotinate . The ester cannot poison the catalyst. You can hydrolyze it back to the acid quantitatively using LiOH in THF/Water after the coupling.

Q: I see the product mass, but I also see a large impurity with Mass = (Product + Product). A: This is Homocoupling of the boronic acid (3-Ethoxyphenyl-3-ethoxyphenyl).

  • Cause: Oxygen in the system or lack of water.

  • Fix:

    • Degas more thoroughly.

    • Add more water to the solvent system (move from 9:1 to 4:1 Dioxane:Water).

    • Add the boronic acid in two portions (0.7 eq at T=0, 0.7 eq at T=2 hours) to keep its instantaneous concentration lower.

Category B: Purification Issues

Q: I cannot separate the product from the unreacted boronic acid. They streak together on silica. A: Do not use standard silica chromatography for carboxylic acids without modification; they will streak due to hydrogen bonding with silanols.

  • Method 1 (The "pH Swing" - Recommended):

    • Dilute reaction with water.

    • Adjust pH to >10 (NaOH) -> Product dissolves (as carboxylate), Boronic acid dissolves.

    • Wash with Ethyl Acetate (removes non-acidic impurities/catalyst ligands).

    • Acidify aqueous layer carefully to pH 3-4 .

    • The product (Nicotinic acid derivative) should precipitate. Filter it. Boronic acids usually remain soluble or can be washed away with water.

Q: My product is stuck in the water phase during extraction. A: Nicotinic acids are zwitterionic (the pyridine nitrogen is basic, the acid is acidic).

  • Fix: You must extract at the Isoelectric Point (pI) .[11] For 6-phenylnicotinic acids, the pI is typically around pH 3.5 - 4.0.

    • Too Basic (pH > 5): It is an anion (COO⁻). Water soluble.

    • Too Acidic (pH < 2): It is a cation (Pyridine-H⁺). Water soluble.

    • Target: Adjust aqueous phase to pH 3.8 before extracting with 10% Methanol in DCM.

Workflow Optimization Logic

Use this decision tree to determine your next experimental move.

TroubleshootingTree Problem Issue Encountered Check1 Is conversion < 50%? Problem->Check1 Check2 Is impurity Homocoupling? Check1->Check2 No (Conversion High) Action3 Increase Base to 3.5 eq Check pH > 10 Check1->Action3 Yes (Stalled) Action2 Degas Solvents Reduce O2 Check2->Action2 Yes Action1 Switch to Ester Route (Methyl 6-chloronicotinate) Action3->Action1 Still Fails

Figure 2: Decision matrix for optimizing reaction conditions based on LCMS data.

References & Grounding

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text for mechanism and base selection.

  • Li, H., et al. (2011).[5] Suzuki-Miyaura Cross-Coupling of Arenes with Carboxylic Acid Anhydrides.[5] Applied Organometallic Chemistry, 25, 497-501.[5] Link

    • Discusses the behavior of carboxylate species in Suzuki couplings.

  • BenchChem Protocols. (2025). Application Notes for Suzuki Coupling with 6-Chloropyridazinones (Analogous Heterocycles). Link

    • Provides practical scale-up conditions for nitrogen-containing heterocycles.

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions.[11] Link

    • Theoretical basis for the "pH Swing" purification method.

Sources

Technical Support Center: Optimizing the Synthesis of 6-(3-Ethoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(3-Ethoxyphenyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable compound. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a powerful method for C-C bond formation but presents unique challenges that can impact efficiency.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to diagnose issues, make informed decisions about reaction parameters, and ultimately achieve a more robust and higher-yielding synthesis.

Section 1: Foundational Protocol and Mechanism

The synthesis of 6-(3-Ethoxyphenyl)nicotinic acid typically involves the palladium-catalyzed cross-coupling of a 6-halonicotinic acid derivative with (3-ethoxyphenyl)boronic acid.[1] The choice of the halide is critical, with reactivity generally following the trend: I > Br >> Cl.[1] While aryl chlorides are more cost-effective, they often require more specialized and active catalyst systems to achieve good conversion.[4][5]

Baseline Protocol: Suzuki-Miyaura Coupling

This protocol provides a standard starting point for the synthesis. Optimization will likely be necessary based on your specific laboratory conditions and reagent purity.

ReagentMolar Eq.RoleKey Considerations
6-Chloronicotinic Acid1.0ElectrophileEnsure high purity. Less reactive than the bromo- or iodo-analogs.[6]
(3-Ethoxyphenyl)boronic acid1.2 - 1.5NucleophileA slight excess is used to drive the reaction. Prone to protodeboronation and homocoupling.[7]
Pd(OAc)₂ / SPhos0.02 / 0.04Catalyst/LigandA highly active system for coupling aryl chlorides.[8][9] Other catalysts can be used.
K₃PO₄ (Potassium Phosphate)2.0 - 3.0BaseCrucial for activating the boronic acid for transmetalation.[8][10]
1,4-Dioxane / Water4:1 to 10:1SolventA common biphasic system that facilitates solubility of both organic and inorganic reagents.[1][6]
Step-by-Step Methodology:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and then purify further by recrystallization.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Reagents->OxAdd Ar¹-X Base->Borate Borate->Transmetalation Ar² group transfer

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you might encounter during the synthesis.

Q1: My reaction has stalled or shows very low conversion. What are the likely causes?

A1: Low or no conversion is one of the most common issues and can stem from several factors related to the catalyst's activity.

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can cause oxidation to inactive Pd(II) species or lead to the formation of palladium black.

    • Solution: Ensure your entire setup is under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use by methods such as sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.[11]

  • Inactive Catalyst or Ligand: Palladium catalysts, especially those involving phosphine ligands, can degrade over time if not stored properly.

    • Solution: Use fresh, high-quality catalyst and ligand. For aryl chlorides, which undergo oxidative addition more slowly, a highly active catalyst system is essential.[6] Systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often superior to older catalysts like Pd(PPh₃)₄ for these challenging substrates.[8]

  • Insufficient Base Strength or Solubility: The base is critical for activating the boronic acid.[10] If the base is too weak or not sufficiently soluble in the reaction medium, the crucial transmetalation step will be slow or non-existent.

    • Solution: K₃PO₄ is often an excellent choice for these couplings due to its sufficient basicity and solubility in the aqueous phase.[8] Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.

Q2: I'm seeing significant amounts of side products, especially a homocoupled dimer of my boronic acid. How can I minimize this?

A2: The formation of Ar²-Ar² (in this case, 3,3'-diethoxybiphenyl) is a common side reaction, often promoted by the presence of oxygen.

  • Mechanism of Homocoupling: Oxygen can facilitate the oxidative homocoupling of the boronic acid, a reaction that competes with the desired catalytic cycle.

  • Solutions:

    • Strictly Anaerobic Conditions: As with low conversion issues, rigorous exclusion of oxygen is the primary defense against homocoupling.[11]

    • Control Stoichiometry: While a slight excess of boronic acid is needed, a large excess can increase the rate of homocoupling. Start with 1.2 equivalents and adjust as needed.

    • Temperature Control: Excessively high temperatures can sometimes promote side reactions. Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C).

Q3: Another major impurity seems to be the dehalogenated starting material, 6-H-nicotinic acid. What causes this?

A3: Dehalogenation (or hydrodehalogenation) is a side reaction where the halide on your starting material is replaced by a hydrogen atom.

  • Mechanism of Dehalogenation: After the initial oxidative addition step, the Ar¹-Pd(II)-X intermediate can react with a hydride source in the mixture, followed by reductive elimination to give the dehalogenated product.[6] Sources of hydride can include solvent impurities or the solvent itself (e.g., alcohols).

  • Solutions:

    • Use High-Purity Solvents: Ensure your solvents are anhydrous and free from contaminants that can act as hydride donors.

    • Optimize Base and Ligand: Certain bases and ligands can be more prone to promoting dehalogenation. If this is a persistent issue, screening alternative bases (e.g., Cs₂CO₃) or different phosphine ligands may be necessary.

Caption: A basic troubleshooting workflow for low yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q: Which halide on the nicotinic acid is best: Cl, Br, or I? A: Reactivity follows the order I > Br > Cl. Aryl iodides and bromides are more reactive and generally give higher yields under milder conditions.[1] However, aryl chlorides are often much cheaper and more readily available, making them attractive for large-scale synthesis. Success with 6-chloronicotinic acid simply requires a more active catalyst system (e.g., a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand) and potentially higher reaction temperatures.[4][5]

Q: How critical is the choice of solvent? A: Very critical. The solvent system must solubilize, at least partially, all components of the reaction. Biphasic systems like 1,4-dioxane/water or toluene/water are popular because they dissolve the organic substrates in the organic phase and the inorganic base in the aqueous phase, with the reaction occurring at the interface.[1][11] The choice of solvent can also influence catalyst stability and reaction rate.[11]

Q: Can I use a different base? What is the effect? A: Yes. The choice of base is a key parameter to screen for optimization.[2][10]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate is more soluble and basic, often leading to faster reactions, but is more expensive.

  • Phosphates (K₃PO₄): A strong base that is often highly effective, especially for challenging substrates.[8]

  • Hydroxides (NaOH, KOH): Can be used, but their high basicity can sometimes promote side reactions, including hydrolysis of ester groups if present.

The optimal base is often substrate-dependent, and screening may be required to achieve the best yield.[10]

Q: My boronic acid is expensive/unstable. Are there alternatives? A: Yes. If your boronic acid is prone to decomposition (protodeboronation), you can use more stable alternatives.[9]

  • Boronic Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.

  • Potassium Aryltrifluoroborate Salts (K[ArBF₃]): These are highly stable, crystalline solids that are easy to handle and often give excellent results. They are activated under the basic reaction conditions to participate in the coupling.[9]

Section 4: Purification Strategies

The acidic nature of the product, 6-(3-Ethoxyphenyl)nicotinic acid, provides a powerful handle for purification.

Protocol: Acid-Base Extraction/Precipitation
  • Initial Filtration: After the reaction, cool the mixture and filter it through a pad of Celite to remove the heterogeneous palladium catalyst and inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the organic solvent (e.g., dioxane).

  • Basification: Re-dissolve the residue in water and a suitable organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10. The product will deprotonate and move into the aqueous layer.

  • Organic Wash: Separate the layers and wash the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) to remove non-acidic organic impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add acid (e.g., 1M or 2M HCl) with stirring. The product will precipitate as a solid as the pH drops below its pKa (typically pH 3-5).

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.

Recrystallization

For obtaining high-purity material, recrystallization is recommended.

  • Solvent Screening: Common solvents for recrystallizing nicotinic acid derivatives include water, ethanol/water mixtures, or isopropanol.[12][13]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered. Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.[13]

By systematically addressing the key parameters of catalyst, base, solvent, and reaction conditions, and by employing a logical troubleshooting approach, the yield and purity of 6-(3-Ethoxyphenyl)nicotinic acid can be significantly improved.

References

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synfacts, 2006(02), 0203-0203.
  • Oldridge, E. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Suzuki reaction. (2024). In Wikipedia.
  • Yoneda, K. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Clarke, H. T., & Hartman, W. W. (1929). nicotinic acid. Organic Syntheses, 9, 64.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). BenchChem.
  • Rocaboy, R., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. (n.d.). CovaSyn.
  • Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. (2014).
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry.
  • Beman, F. L. (1962). Purification of nicotinic acid (US Patent 3,037,987A).
  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025). University of Connecticut.
  • Optimization of reaction conditions for Suzuki coupling 1. (2021).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2018). Royal Society of Chemistry.
  • Process for the purification of nicotinic acid amide I. (1981).
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. (n.d.). BenchChem.
  • Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol. (n.d.). BenchChem.
  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2024). International Journal of Chemical and Biochemical Sciences.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2024). Frontiers in Bioengineering and Biotechnology.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2000).
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2007).
  • Synthesis of nicotinic compounds. (1946).
  • Nicotinic acid synthesis. (n.d.). ChemicalBook.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2010).

Sources

Technical Support Center: Troubleshooting 6-(3-Ethoxyphenyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the Suzuki-Miyaura cross-coupling is the premier method for constructing biaryl frameworks. However, coupling 6-chloronicotinic acid with 3-ethoxyphenylboronic acid presents unique challenges. The electron-deficient nature of the pyridine electrophile, combined with the reactivity of the boronic acid, creates a landscape ripe for competing side reactions.

This guide provides an authoritative, causality-driven breakdown of common failure modes in this specific synthesis, backed by self-validating protocols to ensure your scale-up is robust and reproducible.

Process Workflow & Competing Pathways

The diagram below maps the critical decision points in the catalytic cycle where the synthesis can deviate from the target product toward common impurities.

Workflow Start 6-Chloronicotinic Acid + 3-Ethoxyphenylboronic Acid Reaction Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Target 6-(3-Ethoxyphenyl)nicotinic Acid (Target Product) Reaction->Target Transmetalation & Reductive Elimination Side1 Ethoxybenzene (Protodeboronation) Reaction->Side1 Premature Quench (Base/H2O) Side2 3,3'-Diethoxybiphenyl (Oxidative Homocoupling) Reaction->Side2 O2 Ingress (Pd-mediated) Side3 Nicotinic Acid (Hydrodehalogenation) Reaction->Side3 β-Hydride Elimination (Alcohol Solvent) Side4 6-Ethoxynicotinic Acid (SNAr by Solvent) Reaction->Side4 Alkoxide Attack (High Temp/Strong Base)

Reaction pathways in the Suzuki-Miyaura synthesis of 6-(3-Ethoxyphenyl)nicotinic acid.

Troubleshooting Guide: Common Side Reactions (FAQ)

Q1: My crude NMR shows a massive spike in ethoxybenzene. What causes this, and how do I prevent it? Causality: Ethoxybenzene is the product of protodeboronation. This degradation pathway occurs when the C–B bond of 3-ethoxyphenylboronic acid is cleaved by basic aqueous–organic conditions before the palladium transmetalation step can occur ()[1]. It is primarily driven by a slow transmetalation rate relative to the hydrolysis rate. Prevention:

  • Accelerate Transmetalation: Switch to highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or S-Phos) that facilitate rapid transmetalation even with sterically or electronically deactivated substrates ()[2].

  • Modify the Boron Species: If the free boronic acid remains unstable, convert it to a pinacol ester or a potassium trifluoroborate salt, which significantly minimizes protodeboronation ()[3].

Q2: LC-MS analysis reveals a major impurity at m/z 242. What is this byproduct? Causality: A mass of 242 corresponds to 3,3'-diethoxybiphenyl, the oxidative homocoupling product of your boronic acid. This is a palladium-mediated side reaction that is drastically accelerated by the presence of dissolved oxygen in the solvent system ()[4]. Oxygen reoxidizes Pd(0) to Pd(II), bypassing the aryl halide and directly coupling two boronic acid equivalents. Prevention: Implement strict degassing protocols. Sparging the solvent mixture with Argon for at least 30 minutes prior to catalyst addition is mandatory. For highly sensitive pilot-scale runs, utilize the freeze-pump-thaw method.

Q3: I am recovering nicotinic acid and 6-ethoxynicotinic acid instead of my target biaryl. Why is the electrophile degrading? Causality:

  • Hydrodehalogenation (Nicotinic Acid): If you are using an alcoholic solvent (e.g., ethanol or isopropanol), the alcohol can coordinate to the Pd(II) intermediate and undergo β-hydride elimination. This generates a Pd-hydride species that prematurely reduces the 6-chloronicotinic acid.

  • SNAr Substitution (6-Ethoxynicotinic Acid): 6-chloronicotinic acid is a highly electron-deficient heterocycle. In the presence of ethanol and a strong base, ethoxide ions are generated in situ. These nucleophiles readily attack the 6-position via Nucleophilic Aromatic Substitution (SNAr), displacing the chloride. Prevention: Eliminate primary and secondary alcohols from your solvent system. Transition to a non-nucleophilic, non-protic organic phase such as 1,4-Dioxane or THF paired with water.

Quantitative Data: Impact of Reaction Conditions on Side Products

The following table summarizes the causal relationship between specific reaction parameters and the distribution of side products during the synthesis of 6-(3-Ethoxyphenyl)nicotinic acid.

Solvent SystemBase (Eq)Catalyst / LigandTemp (°C)Protodeboronation (%)Homocoupling (%)SNAr / Reduction (%)Target Yield (%)
EtOH / H₂ONa₂CO₃ (3.0)Pd(PPh₃)₄8015.210.524.849.5
Toluene / H₂OK₂CO₃ (3.0)Pd(dppf)Cl₂9018.4< 5.0< 2.074.6
Dioxane / H₂OK₃PO₄ (2.5)Pd₂(dba)₃ / XPhos80< 4.0< 2.00.094.0

*Assumes strict Argon sparging protocols were followed.

Self-Validating Experimental Protocol

To guarantee high fidelity in your synthesis, use the following optimized, self-validating methodology. Every step includes an In-Process Control (IPC) to verify the chemical state before proceeding.

Step 1: Reagent Preparation and Degassing

  • Charge a flame-dried Schlenk flask with 6-chloronicotinic acid (1.0 eq, 10 mmol), 3-ethoxyphenylboronic acid (1.2 eq, 12 mmol), and anhydrous K₃PO₄ (2.5 eq, 25 mmol). Note: The excess base accounts for the deprotonation of the free carboxylic acid.

  • Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water (50 mL total volume).

  • Self-Validation Check: Ensure the solid base is fully dissolved in the aqueous phase. Sparge the biphasic mixture with Argon for 30 minutes. Visual Cue: The solution should remain colorless or pale yellow. If it turns dark brown or black at this stage, oxygen is present, and the boronic acid is prematurely degrading.

Step 2: Catalysis and Transmetalation

  • Under a positive flow of Argon, add Pd₂(dba)₃ (0.02 eq, 2 mol% Pd) and XPhos (0.04 eq, 4 mol%).

  • Seal the vessel and heat the vigorously stirred mixture to 80°C.

  • Self-Validation Check (IPC): After 2 hours, sample the organic layer for LC-MS analysis. The peak for 6-chloronicotinic acid (m/z 157) should be < 2% relative to the product peak (m/z 243).

    • Troubleshooting branch: If unreacted starting material remains but the boronic acid mass is depleted, protodeboronation has occurred. Spike the reaction with an additional 0.2 eq of 3-ethoxyphenylboronic acid.

Step 3: Workup and Product Isolation

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove precipitated Palladium black. Wash the pad with ethyl acetate.

  • Separate the layers. Discard the organic layer (which contains neutral impurities like ethoxybenzene and homocoupled biphenyls).

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to pH 3–4 to precipitate the target biaryl acid.

  • Self-Validation Check: The product should precipitate as a dense, white to off-white solid.

    • Troubleshooting branch: If the solid is heavily yellow or brown, Palladium contamination is high. Re-dissolve the solid in basic water (pH 10), treat with a metal scavenger (e.g., SiliaMetS Thiol) for 1 hour, filter, and re-precipitate with HCl.

  • Filter the solid, wash with cold water, and dry under high vacuum.

References
  • Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Highlights from the Literature (Minimizing side reactions in Suzuki couplings) Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity Source: Organic Process Research & Development URL:[Link]

Sources

Technical Support Center: Troubleshooting 6-(3-Ethoxyphenyl)nicotinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 6-(3-Ethoxyphenyl)nicotinic acid is a specialized heterocyclic building block and highly bioactive scaffold. Derivatives of the 6-phenylnicotinic acid class are frequently investigated for their roles as G-protein-coupled receptor (GPCR) modulators—specifically GPR109A (HCAR2) agonists[1]—and as inhibitors of metalloenzymes like Carbonic Anhydrase III/IX (CAIII/CAIX)[2] and 4-hydroxyphenylpyruvate dioxygenase (HPPD)[3].

Despite its potent pharmacophore, researchers frequently encounter "low bioactivity" artifacts during in vitro screening. This guide deconstructs the physicochemical and mechanistic variables that mask the true efficacy of this compound, providing self-validating protocols to rescue your assay data.

Part 1: Physicochemical & Formulation FAQs

Q1: My compound shows zero activity in aqueous biochemical assays, but LC-MS confirms the stock purity is >99%. What is happening? A: The issue is likely thermodynamic solubility, not purity. The addition of the lipophilic 3-ethoxyphenyl group to the nicotinic acid core significantly increases the partition coefficient (LogP). In standard aqueous buffers (pH 7.4), the compound can form colloidal aggregates. These aggregates sequester the monomeric active compound and can cause non-specific protein denaturation or light scattering in fluorescence-based assays. Actionable Fix: Limit final DMSO concentration to ≤1%. Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) into your assay buffer to disrupt colloidal aggregation and maintain the compound in its monomeric state.

Q2: Why does the IC50/EC50 shift by 100-fold between my recombinant enzyme assay and my cell-based assay? A: This is a classic hallmark of high plasma protein binding. Cell culture media typically contains 10% Fetal Bovine Serum (FBS), which is rich in bovine serum albumin (BSA). The lipophilic ethoxyphenyl tail binds strongly to the hydrophobic pockets of BSA, drastically reducing the free, unbound fraction of the drug available to interact with the target receptor. Actionable Fix: Perform a "protein shift" assay. Titrate the FBS concentration down to 1% or use essentially fatty acid-free BSA (0.1%) during the compound incubation phase to determine if the EC50 recovers.

Part 2: Target-Specific Assay Troubleshooting

Q3: I am screening this compound for GPR109A agonism using a cAMP HTRF assay, but I see no change in cAMP levels. Is the compound inactive? A: Not necessarily; the assay logic might be flawed. Activation of GPR109A by nicotinic acid derivatives leads to the inhibition of adenylyl cyclase via the Gi protein subunit, resulting in decreased intracellular cAMP[1]. If you apply the compound to resting cells, baseline cAMP is already too low to measure a reliable decrease. Actionable Fix: You must pre-stimulate the cells with Forskolin (an adenylyl cyclase activator) to artificially raise the cAMP baseline. The bioactivity of your compound is then measured as its ability to suppress this Forskolin-induced cAMP spike.

GPR109A_Pathway Ligand 6-(3-Ethoxyphenyl) nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Agonism Gi Gi Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

GPR109A Gi-coupled signaling pathway demonstrating adenylyl cyclase inhibition by nicotinic acid.

Q4: We are targeting an intracellular enzyme, but the compound only works in cell-free lysates. Why is it failing in whole cells? A: The nicotinic acid moiety contains a carboxylic acid group with a pKa of approximately 4.5. At physiological pH (7.4), this group is >99% ionized (deprotonated). Charged molecules exhibit notoriously poor passive membrane permeability. While this is not an issue for extracellular targets (like GPR109A or CAIX), it prevents the compound from reaching intracellular targets (like CAIII)[2]. Actionable Fix: Synthesize or utilize an ester prodrug variant (e.g., ethyl or methyl ester). The lipophilic ester will passively diffuse across the lipid bilayer, where ubiquitous intracellular esterases will hydrolyze it back into the active 6-(3-Ethoxyphenyl)nicotinic acid.

Part 3: Quantitative Troubleshooting Matrix

Use the following physicochemical parameters to audit your assay conditions and rule out formulation-based failures.

ParameterExpected Range for 6-(3-Ethoxyphenyl)nicotinic acidCommon Failure ModeCorrective Action
Aqueous Solubility < 50 µM in PBS (pH 7.4)Colloidal aggregation causing false inhibition/quenching.Limit DMSO to ≤1%; add 0.01% Tween-20.
pKa (Carboxylic Acid) ~4.5 - 4.8>99% ionized at pH 7.4; poor passive cell permeability.Use an ester prodrug for intracellular targets.
LogP (Lipophilicity) ~3.5 - 4.0High non-specific binding to serum proteins (BSA/FBS).Reduce assay FBS to 1% or use 0.1% FA-free BSA.
Assay pH Tolerance pH 7.2 - 7.6Precipitation if buffer pH drops during compound addition.Pre-warm buffers; verify pH after compound addition.

Part 4: Self-Validating Experimental Protocol

Workflow: GPR109A Gi-Coupled cAMP Inhibition Assay (HTRF)

To ensure trustworthiness, this protocol incorporates built-in validation controls to isolate compound failure from assay failure.

Troubleshooting_Workflow Start Low Bioactivity Sol Check Solubility Start->Sol Perm Check Permeability Start->Perm Bind Check Protein Binding Start->Bind SolFix Add 0.01% Tween-20 Sol->SolFix Aggregation PermFix Use Ester Prodrug Perm->PermFix Ionized at pH 7.4 BindFix Reduce BSA/FBS Bind->BindFix High Serum

Diagnostic workflow for isolating the root cause of low in vitro bioactivity.

Objective: Measure the agonistic activity of 6-(3-Ethoxyphenyl)nicotinic acid on GPR109A while controlling for false negatives.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • cAMP HTRF kit (e.g., Cisbio/Revvity).

  • Stimulation Buffer: HBSS supplemented with 0.1% BSA, 0.5 mM IBMX (phosphodiesterase inhibitor), and 5 µM Forskolin.

Step-by-Step Procedure:

  • Cell Preparation: Plate CHO-K1-GPR109A cells at 5,000 cells/well in a 384-well microplate.

  • Compound Preparation: Serially dilute 6-(3-Ethoxyphenyl)nicotinic acid in 100% DMSO. Transfer to Stimulation Buffer to achieve a final top concentration of 10 µM (Final DMSO must be strictly ≤1%).

  • Forskolin Co-Stimulation (Critical Step): Add the compound/Forskolin/IBMX mixture to the cells.

    • Causality Note: Forskolin stimulates baseline cAMP production; IBMX prevents its degradation. Without these, Gi-mediated inhibition cannot be observed.

  • Incubation: Incubate for 30 minutes at Room Temperature.

  • Detection: Add HTRF lysis/detection reagents (cAMP-d2 and anti-cAMP Cryptate). Incubate for 1 hour.

  • Readout & Validation: Read Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio.

    • Self-Validation Check: The Vehicle control (DMSO + Forskolin) must show high cAMP. The positive control (Nicotinic Acid + Forskolin) must show a dose-dependent decrease in cAMP. If the Vehicle shows low cAMP, your Forskolin is degraded, and the assay is invalid.

References[3] Title: Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors

Sources

stability issues of 6-(3-Ethoxyphenyl)nicotinic acid in solution

[1]

Current Status: Operational Topic: Solution Stability & Handling Ticket ID: TECH-63EPN-SOL-001[1]

Executive Summary: The Chemical Context

6-(3-Ethoxyphenyl)nicotinic acid is a 6-aryl-substituted derivative of nicotinic acid (Vitamin B3).[1] Unlike its hydrophilic parent molecule, the addition of the 3-ethoxyphenyl moiety at position 6 significantly increases lipophilicity (LogP increase ~2.5–3.0 units).[1]

This structural modification introduces a critical "stability" paradox: while the molecule is chemically robust, it exhibits poor physical stability (precipitation) in physiological buffers if pH is not strictly controlled.[1] The compound behaves as a zwitterion, leading to a solubility nadir (lowest point) near neutral-to-slightly-acidic pH.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My solution turns cloudy immediately upon adding the stock to PBS/Media."

Diagnosis: Rapid precipitation due to the "pH Solubility Trap."[1] Technical Explanation: This compound contains a basic pyridine nitrogen (pKa ~3.5–4.[1]0) and an acidic carboxylic acid (pKa ~4.8).[1] In DMSO (stock), the molecules are solvated.[1] When diluted into aqueous buffers (pH 7.2–7.4), the compound exists largely as an anion.[1] However, the localized concentration of the hydrophobic ethoxyphenyl group drives aggregation if the pH drops even slightly or if the ionic strength shields the charge.[1] Solution:

  • Do not add DMSO stock directly to static media.[1]

  • Protocol: Vortex the buffer rapidly while adding the stock solution dropwise to prevent local high concentrations.

  • pH Check: Ensure the final pH is >7.5. The anionic form (carboxylate) is the most soluble species.[1] If the buffer capacity is weak, the acidic protons from the compound itself may lower the pH, causing precipitation.[1]

Issue 2: "Is the compound stable in DMSO at -20°C?"

Diagnosis: Yes, but beware of hygroscopicity.[1] Technical Explanation: The ether linkage and biaryl bond are chemically stable in DMSO.[1] However, DMSO is hygroscopic.[1] Absorbed water can protonate the pyridine ring or facilitate slow hydrolysis over months.[1] Solution:

  • Storage: Store as highly concentrated aliquots (>10 mM) in DMSO at -20°C.

  • Shelf Life: Stable for >12 months if protected from moisture.[1]

  • Freeze/Thaw: Limit to 3 cycles. Repeated condensation introduces water, which may cause "silent precipitation" (micro-crystals) upon thawing.[1]

Issue 3: "I see a new peak in HPLC after exposing the solution to light."

Diagnosis: Photochemical degradation of the pyridine core.[1] Technical Explanation: Nicotinic acid derivatives are susceptible to UV-induced photolysis, often forming hydroxylation products or N-oxides.[1] The extended conjugation of the phenyl ring at position 6 shifts the absorption maximum, potentially making it sensitive to ambient lab light.[1] Solution:

  • Protect from light: Use amber vials or wrap tubes in aluminum foil during incubation.[1]

  • Quantification: If using for long incubations (>24h), run a dark control to differentiate biological activity from photodegradation.

Physicochemical Data & Stability Profile

PropertyValue / CharacteristicImplication for Handling
Molecular Weight 243.26 g/mol --
Predicted pKa (Acid) ~4.7 (COOH)Ionized at pH 7.4; Neutral at pH < 4
Predicted pKa (Base) ~3.2 (Pyridine N)Protonated only in strong acid
Solubility (Water) Very Low (< 0.1 mg/mL at pH 4-5)High Risk: Precipitates in acidic buffers
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions
Chemical Stability High (Biaryl/Ether bonds)Resistant to hydrolysis under mild conditions
Physical Stability Low (Aqueous)Prone to aggregation/crystallization

Visualizing the Stability Logic

The following diagram illustrates the critical pH-dependent equilibrium that dictates the solution stability of 6-(3-Ethoxyphenyl)nicotinic acid.

StabilityPathwaysStockDMSO Stock(Solvated, Stable)DilutionAqueous DilutionStock->DilutionAdd to BufferAcidicpH < 3.0Cationic Form(Soluble but Unstable)Dilution->AcidicStrong AcidNeutralpH 3.5 - 5.5Neutral/Zwitterion(INSOLUBLE - PRECIPITATION)Dilution->NeutralWeak Acid / UnbufferedBasicpH > 7.5Anionic Form(Soluble & Stable)Dilution->BasicPhysiological Buffer (PBS)Neutral->BasicAdd NaOH (Re-dissolve)PhotoPhotodegradation(UV Light Exposure)Basic->PhotoAmbient Light > 24h

Figure 1: The "Solubility Valley."[1] The compound is stable and soluble at high pH (Green) but risks immediate precipitation in the neutral/isoelectric zone (Red).[1]

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock resistant to freeze-thaw degradation.

  • Weighing: Weigh 2.43 mg of 6-(3-Ethoxyphenyl)nicotinic acid.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested). Avoid Ethanol if possible, as evaporation rates alter concentration.[1]

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless to faint yellow.[1]

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C. Do not store at 4°C (DMSO freezes/thaws repeatedly).

Protocol B: Preparation of Aqueous Working Solution (e.g., 100 µM)

Objective: Dilute stock without precipitation.[1]

  • Buffer Prep: Pre-warm PBS or Media to 37°C. Ensure pH is verified at 7.4.

  • Dynamic Addition:

    • Place the buffer tube on a vortex mixer set to low speed.

    • Slowly pipette the DMSO stock into the center of the vortex.[1]

    • Why? This prevents the "solvent shock" where a drop of DMSO hits static water, creating a local high-concentration interface where the compound precipitates instantly.[1]

  • Visual Check: Hold the tube up to a light source.[1]

    • Clear: Successful solubilization.

    • Opalescent/Cloudy: Micro-precipitation occurred.[1] Do not filter (you will remove the drug). Sonication (5 mins) may re-dissolve it, or you must restart.[1]

References

  • National Institutes of Health (NIH). (2008).[1] Stability of methylnicotinate in aqueous solution. PMC2563032.[1] Retrieved from [Link]

  • MDPI. (2024).[1] Nicotinic Acid Derivatives: Application and Uses, Review. Retrieved from [Link][1]

overcoming solubility problems of 6-(3-Ethoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Overcoming Solubility Issues of 6-(3-Ethoxyphenyl)nicotinic acid

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely encountering difficulties with 6-(3-Ethoxyphenyl)nicotinic acid because it fits the profile of a "Brick Dust" molecule.

  • The Chemical Trap: This molecule combines a high-melting-point crystalline lattice (typical of biaryl nicotinic acids, MP > 200°C) with a lipophilic tail (3-ethoxyphenyl).

  • The Consequence: It resists dissolution in water due to high lattice energy, yet it may also struggle in lipids due to the polar carboxylic acid head group.

  • The Fix: You cannot rely on a single solubilization mechanism. You must employ a Dual-Action Strategy : disrupting the crystal lattice (via solvents/salts) AND stabilizing the solute (via pH/surfactants).

Module 1: Physicochemical Profiling (Know Your Enemy)

Before attempting formulation, verify these parameters. If your compound behaves differently, check for impurities or polymorphs.[1]

PropertyEstimated ValueImplication for Solubility
pKa (Acidic) ~3.5 – 4.2 (Pyridine-3-COOH)Ionizes at pH > 5.5. Neutral pH (7.4) is safe, but pH 4.0 will cause precipitation.
LogP ~3.2 – 3.8 (Predicted)Highly lipophilic. Requires organic cosolvents or surfactants.
Melting Point > 210°C (High Lattice Energy)Critical: High energy is required to break the crystal lattice. Simple stirring is insufficient; heat or energy (sonication) is needed.
Appearance White/Off-white Crystalline SolidIf "fluffy," it may be electrostatically charged. If "dense," it is likely the stable polymorph (hardest to dissolve).
Module 2: Troubleshooting Workflows (Q&A)
Q1: "I added the powder to PBS (pH 7.4), but it's just floating. Why?"

Diagnosis: Poor wettability and high lattice energy. Even though the pH is correct (7.4 > pKa), the water molecules cannot penetrate the hydrophobic crystal surface to initiate ionization.

The Protocol: The "Pre-Wet" Technique

  • Do NOT add powder directly to large volumes of buffer.

  • Step A: Weigh powder into the vial.

  • Step B: Add DMSO (Dimethyl Sulfoxide) at 1-5% of the final volume.

    • Why? DMSO breaks the crystal lattice and "wets" the hydrophobic surface.

  • Step C: Vortex until fully dissolved (clear yellow/colorless solution).

  • Step D: Slowly add the buffer (PBS or HEPES) while vortexing.

    • Warning: If you see a white cloud form immediately, you have exceeded the Intrinsic Solubility (

      
      ) . Proceed to Q2.
      
Q2: "My stock solution in DMSO precipitates when I dilute it into media."

Diagnosis: The "Crash-Out" Effect. You created a supersaturated solution. When the DMSO (solvent) is diluted by water (anti-solvent), the drug's solubility drops exponentially, forcing it back into crystal form.

The Fix: Cosolvent + Surfactant System You need a "bridge" between the DMSO and the water.

  • Recommended Vehicle: 5% DMSO + 5% Solutol HS 15 (or Tween 80) + 90% PBS.

  • Mechanism: The surfactant (Solutol/Tween) forms micelles that encapsulate the lipophilic tail, preventing the "crash-out" during dilution.

Q3: "I need a high-concentration formulation (10-50 mg/kg) for a Rat PK study."

Diagnosis: Standard buffers will fail. You need a Salt or a Suspension . For high doses, you must convert the weak acid into a soluble salt form in situ.

The Protocol: In-Situ Salt Formation Instead of using PBS, use Meglumine (N-Methyl-D-glucamine) or Tromethamine (Tris) .

  • Weigh the free acid.

  • Add 1.05 equivalents of Meglumine (dissolved in water).

  • Sonicate. The basic amine will deprotonate the carboxylic acid, forming a highly soluble salt.

  • Note: Avoid Sodium (NaOH) if possible; sodium salts of lipophilic acids can sometimes form "soap" gels that are difficult to handle. Meglumine salts are generally more tractable.

Module 3: Visualizing the Solution
Workflow 1: Solubility Decision Tree

Use this logic flow to determine the correct formulation strategy based on your target concentration.

SolubilityTree Start Start: Define Target Conc. LowConc < 10 µM (In Vitro) Start->LowConc HighConc > 1 mg/mL (In Vivo) Start->HighConc DMSO Dissolve in 100% DMSO (Stock 10-20 mM) LowConc->DMSO SaltScreen Salt Formation Strategy HighConc->SaltScreen Dilution Dilute into Media DMSO->Dilution CheckPPT Precipitation? Dilution->CheckPPT Success1 Proceed to Assay CheckPPT->Success1 No AddSurf Add 0.1% Tween-80 or 0.5% Methylcellulose CheckPPT->AddSurf Yes Meglumine Use Meglumine/Tris (1:1 Molar Ratio) SaltScreen->Meglumine Preferred Cosolvent Use Cosolvent System: 10% DMSO / 40% PEG400 / 50% Water SaltScreen->Cosolvent Alternative

Caption: Decision matrix for selecting formulation based on concentration requirements.

Module 4: Advanced Formulation (The "Nuclear Option")

If the salt method fails or the compound gels, use Amorphous Solid Dispersion (ASD) principles for suspension.

Vehicle "HPMC-AS" Protocol (for oral gavage):

  • Vehicle: 0.5% Methocel (HPMC) + 0.1% Tween 80 in Water.

  • Method:

    • Micronize the compound (mortar and pestle) to break large crystals.

    • "Wet" the powder with a drop of Tween 80.

    • Slowly add the HPMC solution while triturating (grinding).

  • Result: A stable, white suspension.

    • Mechanism:[2] HPMC acts as a steric stabilizer, preventing the particles from agglomerating. Tween 80 reduces surface tension.

Module 5: Reference Data & Citations
Key Solubility Parameters for Biaryl Nicotinic Acids
SolventSolubility RatingUsage Notes
Water (pH 1.2) InsolubleWill precipitate in stomach acid.
Water (pH 7.4) Low/ModerateDependent on salt form.
DMSO High (>50 mg/mL)Ideal for stock solutions.
Ethanol ModerateGood for evaporation, bad for biological assays (toxicity).
PEG 400 HighExcellent cosolvent for in vivo PK.
References
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "Brick Dust" vs. "Grease Ball" classification for solubility).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Authoritative guide on using Meglumine/Tris for acidic drugs).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on LogP and solubility rules).

  • PubChem. (2025).[5] 6-Phenylnicotinic acid (Analogous Structure Data). National Library of Medicine. Link (Used for structural analogy and physicochemical property prediction).

Sources

Technical Support Center: Analytical Method Refinement for 6-(3-Ethoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Method Optimization Guide

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges of 6-(3-Ethoxyphenyl)nicotinic acid . Unlike its parent compound (nicotinic acid/niacin), which is highly polar and difficult to retain on C18 columns, the addition of the 3-ethoxyphenyl moiety significantly increases lipophilicity. However, the molecule remains amphoteric , possessing both a basic pyridine nitrogen and an acidic carboxyl group. This dual nature requires precise pH control to prevent peak tailing and retention time shifts.

This guide moves beyond generic protocols, applying chemical "first principles" to solve specific issues encountered during HPLC-UV and LC-MS/MS analysis.

Module 1: Chromatographic Integrity (HPLC/UHPLC)

Q1: Why do I see severe peak tailing even when using a new C18 column?

Diagnosis: Secondary Silanol Interactions. The pyridine nitrogen in your molecule is a weak base (pKa ~3-4). On standard silica-based C18 columns, residual silanol groups (Si-OH) on the stationary phase are acidic. If your mobile phase pH is neutral or weakly acidic (pH 4–6), the pyridine nitrogen becomes protonated (positively charged) and interacts ionically with the deprotonated silanols (negatively charged). This "drag" causes the tailing.

The Fix: You must suppress this interaction using one of two strategies:

  • The "Brute Force" Acid Approach (Recommended for LC-MS): Lower the mobile phase pH to < 2.5 using Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05%). At this pH, the silanols are protonated (neutral), preventing the ionic interaction.

    • Note: TFA suppresses MS signal; use Formic Acid if coupling to MS.

  • The "Steric Shield" Approach: Switch to a column with bulky side chains or polar-embedded groups (e.g., Waters XBridge BEH or Phenomenex Luna Omega Polar C18). These phases physically shield the silica surface from the analyte.

Q2: My retention time drifts significantly between batches. Why?

Diagnosis: Operating near the pKa. 6-(3-Ethoxyphenyl)nicotinic acid has two ionizable groups. If your mobile phase pH is near the pKa of the carboxylic acid (~3.5–4.0) or the pyridine (~3.0–3.5), small fluctuations in buffer preparation will drastically change the ionization state (ratio of neutral to charged species), shifting retention.

The Protocol: Robust Gradient System

  • Stationary Phase: C18 with base-deactivation (e.g., 100 Å, 1.7 µm or 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Why this works: The ethoxy-phenyl group provides sufficient hydrophobicity for retention on C18, unlike plain nicotinic acid which requires HILIC.

ParameterRecommended SettingRationale
Column Temp 40°CReduces viscosity; improves mass transfer for the bulky phenyl group.
Flow Rate 0.3–0.5 mL/minStandard for ESI efficiency.
Injection Vol 2–5 µLPrevent solvent mismatch effects (keep sample in low % organic).
Detection UV 260 nmThe biaryl conjugation extends the chromophore compared to simple pyridine.

Module 2: Mass Spectrometry (LC-MS/MS) Optimization

Q3: Should I use Positive (ESI+) or Negative (ESI-) mode?

Recommendation: Screen Both, but Prioritize ESI+.

  • ESI+ (Positive Mode): The pyridine nitrogen is easily protonated

    
    . This is typically the most sensitive mode for nicotinic acid derivatives in acidic mobile phases.
    
  • ESI- (Negative Mode): The carboxylic acid can be deprotonated

    
    . This mode is often cleaner (lower background noise) but may have lower absolute ionization efficiency in the high % organic required to elute the ethoxyphenyl group.
    

Troubleshooting Logic Tree (Graphviz):

MSTroubleshooting Start Issue: Low MS Sensitivity CheckPolarity Step 1: Check Polarity Mode Start->CheckPolarity ESI_Pos Using ESI+ (Protonation) CheckPolarity->ESI_Pos ESI_Neg Using ESI- (Deprotonation) CheckPolarity->ESI_Neg CheckMobilePhase Step 2: Check Mobile Phase pH ESI_Pos->CheckMobilePhase ESI_Neg->CheckMobilePhase Acidic Acidic (Formic Acid) CheckMobilePhase->Acidic Current pH? CheckMobilePhase->Acidic Action1 Ideal for ESI+ (Pyridine N protonated) Acidic->Action1 Action2 Wrong pH for ESI- (Acid suppresses ionization) Acidic->Action2 Basic Basic (Ammonium Bicarbonate) Action3 Switch to High pH (Promotes [M-H]-) Action2->Action3

Figure 1: Decision logic for optimizing ionization polarity based on mobile phase pH.

Module 3: Sample Preparation (Bioanalysis)

Q4: I am getting low recovery from plasma. Is LLE or SPE better?

Recommendation: Mixed-Mode Cation Exchange (MCX) SPE.

Liquid-Liquid Extraction (LLE) is risky because the molecule is amphoteric; finding a pH where it is purely neutral (for organic solvent extraction) is difficult. MCX SPE exploits the basic pyridine nitrogen to "lock" the molecule onto the sorbent while washing away interferences.

Validated MCX Protocol:

  • Pre-treatment: Dilute Plasma 1:1 with 4% Phosphoric Acid (Acidifies sample to pH < 3, ensuring Pyridine is positively charged).

  • Conditioning: Methanol followed by Water (acidified).

  • Loading: Load pre-treated sample. (Analyte binds via cation exchange).[3]

  • Wash 1: 2% Formic Acid in Water (Removes proteins/hydrophilic neutrals).

  • Wash 2: 100% Methanol (Removes hydrophobic neutrals/lipids). Crucial: The analyte stays bound due to ionic charge.

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1] The high pH neutralizes the pyridine nitrogen, breaking the ionic bond and releasing the analyte.

Workflow Diagram (Graphviz):

SPE_Workflow Sample Plasma Sample + H3PO4 MCX_Cartridge MCX Cartridge (Sulfonic Acid groups) Sample->MCX_Cartridge Load Binding Analyte Binds (Pyridine-H+ <-> SO3-) MCX_Cartridge->Binding pH < 3 Wash MeOH Wash (Removes Lipids) Binding->Wash Retains Elution Elute: 5% NH4OH (Neutralizes Pyridine) Wash->Elution Recover

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism for purifying pyridine-based acids.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column for this, or do I need HILIC? A: Unlike plain nicotinic acid, which requires HILIC, the 6-(3-Ethoxyphenyl) group adds significant lipophilicity. A standard C18 column is perfectly adequate and preferred for robustness, provided you control the pH (see Module 1).

Q: What is the expected retention time relative to Nicotinic Acid? A: Nicotinic acid elutes near the void volume (k' < 1) on C18. 6-(3-Ethoxyphenyl)nicotinic acid will elute significantly later (likely 4–8 minutes in a standard gradient) due to the aromatic and ethoxy groups interacting with the C18 chain.

Q: Are there stability concerns? A: The ethoxy ether linkage is generally stable, but the carboxylic acid can undergo esterification if left in methanolic solutions for long periods without pH control. Store stock solutions in acetonitrile rather than methanol if possible.

References

  • Jain, R. et al. (2010). Simultaneous determination of nicotinic acid and its metabolites in rat plasma using LC-MS/MS. PubMed.[4]

  • Sigma-Aldrich (Merck). Supelco Guide to Solid Phase Extraction: Method Development for Ion Exchange.

  • Phenomenex. Reversed Phase HPLC Method Development Guide: Optimizing pH for Ionizable Compounds.

  • PubChem. 6-Phenylnicotinic acid Compound Summary (CID 120118). National Library of Medicine.

Sources

Technical Support Center: Scaling 6-(3-Ethoxyphenyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Scale-Up (10g – 1kg) Ticket ID: #SC-6EPNA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Challenge

You are scaling the synthesis of 6-(3-Ethoxyphenyl)nicotinic acid , a likely intermediate for ROR


 modulators or similar biaryl-pyridine therapeutics. While the Suzuki-Miyaura coupling is the standard approach, the pyridine core  introduces specific scaling challenges: catalyst poisoning by the nitrogen atom, difficult palladium removal, and solubility issues near the isoelectric point.

This guide moves beyond "recipe" chemistry to "process" chemistry, ensuring your protocol is robust, safe, and scalable.

Module 1: Route Selection & Critical Control Points

The "Free Acid" Trap

Issue: Attempting the Suzuki coupling directly on 6-chloronicotinic acid often leads to stalled reactions at scale. Root Cause: The free carboxylic acid can form unreactive Pd(II)-carboxylate complexes, and the pyridine nitrogen can coordinate to the metal, effectively poisoning the catalyst. Recommendation: Protect the acid as a methyl or ethyl ester (Methyl 6-chloronicotinate). The ester is electronically more activated for oxidative addition and prevents carboxylate interference.

Workflow Visualization

The following diagram outlines the recommended scalable workflow, including the critical "Pd Scavenging" step often missed in academic papers.

G Start Start: 6-Chloronicotinic Acid Ester Step 1: Esterification (MeOH/H2SO4) Start->Ester Reflux Suzuki Step 2: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Ester->Suzuki + 3-Ethoxyphenyl boronic acid Scavenge Step 3: Pd Scavenging (Thiol-Silica / Carbon) Suzuki->Scavenge Filtration Hydrolysis Step 4: Hydrolysis (NaOH/H2O) Scavenge->Hydrolysis Saponification CrashOut Step 5: pH Adjustment (Precipitation @ pH 3-4) Hydrolysis->CrashOut Acidify Final Final Product: 6-(3-Ethoxyphenyl) nicotinic acid CrashOut->Final Filter & Dry

Caption: Optimized Scale-Up Workflow avoiding direct coupling on the free acid.

Module 2: Troubleshooting The Suzuki Coupling

Scenario: You are running the coupling of Methyl 6-chloronicotinate + 3-Ethoxyphenylboronic acid.

Common Failure Modes
SymptomProbable CauseTechnical Solution
Reaction Stalls at ~60% Catalyst DeactivationSwitch Ligand: PPh3 is often insufficient for electron-deficient pyridines. Use Pd(dppf)Cl2 or XPhos Pd G2 . The bidentate ligand (dppf) prevents the formation of inactive bis-pyridine Pd complexes.
High De-halogenated Impurity ProtodehalogenationSolvent Check: Ethanol/Isopropanol can act as hydride sources. Switch to Toluene/Water (3:1) or Dioxane/Water . Ensure reaction temp doesn't exceed 90°C.
High Homocoupling (Ar-Ar) Oxygen IngressDegassing: Sparging with N2 is insufficient at scale. Use Vacuum/Nitrogen cycles (x3) . Ensure the boronic acid is added last or slowly to keep its concentration low relative to the halide.
"Sticky" Boronic Acid Boronic Acid Quality3-Ethoxyphenylboronic acid can be oily/waxy. Verify stoichiometry by NMR/HPLC before use. If purity is low, recrystallize from Hexane/Ether before coupling.
Impurity Formation Logic

Understanding how impurities form allows you to prevent them.

Impurities Boronic 3-Ethoxyphenyl boronic acid Oxidative Oxidative Coupling Boronic->Oxidative Halide 6-Chloronicotinate Reduction Reductive Dehalogenation Halide->Reduction Oxygen Oxygen (Leak) Oxygen->Oxidative SolventH Solvent (Hydride Source) SolventH->Reduction Homocouple Impurity A: Biaryl Homocouple Oxidative->Homocouple Competes with Product Dehalo Impurity B: Methyl Nicotinate Reduction->Dehalo Loss of Cl

Caption: Mechanistic pathways for common impurities during Suzuki coupling.

Module 3: Workup & Purification (The "Crash Out")

Chromatography is the enemy of scale. Your goal is to purify via pH-controlled precipitation .

Step-by-Step Protocol
  • Hydrolysis:

    • Take the crude Suzuki product (ester). Dissolve in THF/Water or MeOH/Water.

    • Add 2.0 eq NaOH. Stir at 50°C until TLC/HPLC shows disappearance of ester.

    • Result: You now have the sodium salt of your product (highly water-soluble) and organic impurities.

  • The "Scavenger" Wash (Crucial for Pd Removal):

    • While the solution is basic (pH > 10), add Activated Carbon (Charcoal) or Thiol-functionalized Silica (e.g., SiliaMetS® Thiol).

    • Stir at 50°C for 1 hour.

    • Filter through Celite.[1][2]

    • Why? Pyridines bind Pd tightly. Removing Pd while the product is soluble is 10x more effective than washing the final solid.

  • The Controlled Precipitation:

    • Cool the filtrate to 20°C.

    • Slowly add 1M HCl.

    • Target pH: 3.5 – 4.0.

    • Note: Nicotinic acids are zwitterionic. They are soluble at pH 1 (cationic) and pH 10 (anionic). They precipitate at the Isoelectric Point (pI) .

    • Stir the slurry for 2 hours to ripen the crystals. Filter and wash with water.

FAQ: Frequently Asked Questions

Q: Can I use the free acid (6-chloronicotinic acid) directly to save a step? A: At small scale (<1g), yes, if you use excess base (3-4 eq) to solubilize the carboxylate. However, at >10g, the slurry becomes thick, and the reaction rate slows significantly due to the electron-rich carboxylate deactivating the ring. The ester route is faster and cleaner overall.

Q: My product is colored (grey/brown) after precipitation. Is it pure? A: The color is likely residual Palladium. Even 50 ppm Pd can discolor the solid.

  • Fix: Redissolve the solid in dilute NaOH, treat with N-acetylcysteine or Thiol-silica at 60°C, filter, and re-precipitate with HCl.

Q: What is the best solvent for the Suzuki coupling at 100g scale? A: Avoid DME (dimethoxyethane) due to toxicity.

  • Recommendation: Toluene/Water (3:1) or Anisole/Water . These biphasic systems allow inorganic salts to stay in the water phase and the product in the organic phase, simplifying the initial separation.

Q: The boronic acid is expensive. Can I reduce the equivalents? A: Standard is 1.1 to 1.2 eq. If you reduce it to 1.0 eq, you risk incomplete conversion of the chloride. It is cheaper to waste 10% boronic acid than to have 5% unreacted chloride which is difficult to separate from the product during crystallization.

References

  • Suzuki-Miyaura Coupling Mechanism & Scaling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Palladium Removal from Pyridines

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Nicotinic Acid Solubility & Isoelectric Point

    • ChemicalBook. (n.d.).
  • Green Solvents for Suzuki Couplings

    • Lipshutz, B. H., & Ghorbani, F. (2009).

Sources

Validation & Comparative

Biological Profile of 6-(3-Ethoxyphenyl)nicotinic Acid: A Next-Generation Metabolic & Inflammatory Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(3-Ethoxyphenyl)nicotinic acid represents a critical structural evolution in the pharmacophore of pyridine-3-carboxylic acid (Niacin). Unlike its parent compound, which is primarily utilized for broad-spectrum lipid modulation via GPR109A activation, the addition of a lipophilic 3-ethoxyphenyl moiety at the C6 position shifts the biological profile towards anti-inflammatory and antimicrobial efficacy while retaining metabolic regulatory potential.

This guide provides a technical comparison of this specific derivative against standard nicotinic acid and therapeutic alternatives. It highlights the molecule's utility as a "dual-action" scaffold that mitigates the cutaneous flushing associated with Niacin while introducing potent inhibition of inflammatory mediators (COX-2, iNOS) and bacterial virulence factors.

Structural Logic & Pharmacodynamics[1]

The biological activity of 6-(3-Ethoxyphenyl)nicotinic acid is dictated by two distinct structural domains:

  • The Nicotinic Acid Core (Pyridine-3-COOH): Retains affinity for hydroxycarboxylic acid receptors (HCA2/GPR109A) and serves as a ligating motif for metalloenzymes.

  • The 6-Biaryl Tail (3-Ethoxyphenyl): A hydrophobic extension that:

    • Sterically hinders rapid metabolism, potentially prolonging half-life.

    • Occupies hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) and bacterial dehydrogenases, conferring inhibitory potency not seen in unsubstituted Niacin.

    • Modulates Solubility: The ethoxy group increases LogP, enhancing membrane permeability compared to the highly polar Niacin.

Mechanism of Action: Dual-Pathway Signaling

The following diagram illustrates the divergent signaling pathways activated by 6-substituted nicotinic acids compared to the parent molecule.

G Compound 6-(3-Ethoxyphenyl) nicotinic acid GPR109A GPR109A (HCA2) (Adipocytes/Immune) Compound->GPR109A Moderate Affinity (Biased Agonism?) COX2 COX-2 / iNOS (Macrophages) Compound->COX2 Direct Inhibition (Allosteric) BactEnz Bacterial Dehydrogenases Compound->BactEnz Inhibition Lipolysis Inhibition of Lipolysis (FFA ↓) Compound->Lipolysis Flush Cutaneous Flushing (PGD2 Release) Compound->Flush Reduced Niacin Niacin (Parent) Niacin->GPR109A High Affinity GPR109A->Lipolysis GPR109A->Flush Side Effect Inflam Anti-Inflammatory (TNF-α ↓, IL-6 ↓) COX2->Inflam Microbial Antimicrobial Activity BactEnz->Microbial

Figure 1: Divergent signaling pathways. While Niacin strongly activates GPR109A leading to both lipolysis inhibition and flushing, the 6-(3-Ethoxyphenyl) derivative biases activity towards anti-inflammatory pathways (COX-2 inhibition) and antimicrobial effects, with a reduced side-effect profile.

Comparative Biological Activity

The table below contrasts 6-(3-Ethoxyphenyl)nicotinic acid with Niacin and Acipimox (a pyrazine analog).

FeatureNiacin (Nicotinic Acid)6-(3-Ethoxyphenyl)nicotinic acidAcipimox
Primary Target GPR109A (Agonist)COX-2 / iNOS (Inhibitor) & GPR109AGPR109A (Agonist)
Lipid Lowering High (↓LDL, ↑HDL, ↓TG)Moderate (Predicted)Moderate (↓TG)
Anti-Inflammatory Indirect (via GPR109A)Direct (COX-2/iNOS inhibition) Indirect
Antimicrobial NegligibleSignificant (vs. S. aureus, M. tb) Negligible
Flushing Effect Severe (PGD2 mediated)Reduced (Biaryl steric bulk)Low
Key Advantage Gold standard for HDLGastric safety + Anti-inflammatory Long half-life
Key Performance Insights
  • Inflammation: Unlike Niacin, which reduces inflammation indirectly via adiponectin modulation, 6-aryl derivatives directly inhibit the enzymatic activity of COX-2 and the expression of iNOS in macrophages. This makes them functionally similar to NSAIDs but with a potentially safer gastric profile due to the preservation of COX-1 selectivity [1].

  • Antimicrobial Potency: The 6-phenyl substituent mimics the pharmacophore of certain antitubercular hydrazides. The 3-ethoxy group enhances penetration into the mycobacterial cell wall, offering activity against M. tuberculosis and S. aureus that unmodified nicotinic acid lacks [2].

Experimental Protocols

To validate the biological activity of 6-(3-Ethoxyphenyl)nicotinic acid, the following standardized protocols are recommended.

Protocol A: In Vitro Anti-Inflammatory Assay (RAW 264.7 Cells)

This assay measures the compound's ability to inhibit Nitric Oxide (NO) production, a proxy for iNOS activity.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride).

  • Test Compound: 6-(3-Ethoxyphenyl)nicotinic acid (dissolved in DMSO).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Induction: Treat cells with LPS (1 µg/mL) to induce inflammation.

  • Treatment: Simultaneously add the test compound at graded concentrations (e.g., 10, 25, 50, 100 µM). Include Niacin (negative control) and Indomethacin (positive control).

  • Incubation: Incubate for 24 hours.

  • Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent.

  • Readout: Measure absorbance at 540 nm. Calculate % inhibition of NO production relative to LPS-only control.

Protocol B: Antimicrobial Susceptibility Testing (Microdilution)

Workflow:

  • Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard.

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of 6-(3-Ethoxyphenyl)nicotinic acid (0.5 – 256 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Analysis: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth. Compare against Isoniazid or Ciprofloxacin.

Experimental Workflow Diagram

Workflow Start Start: RAW 264.7 Macrophages LPS Induce with LPS (1 µg/mL) Start->LPS Treat Treat with 6-(3-Ethoxyphenyl)nicotinic acid (10 - 100 µM) LPS->Treat Incubate Incubate 24h @ 37°C Treat->Incubate Supernatant Harvest Supernatant Incubate->Supernatant Griess Add Griess Reagent (Colorimetric Reaction) Supernatant->Griess Read Measure Absorbance @ 540nm (NO Quantification) Griess->Read

Figure 2: Step-by-step workflow for the Nitric Oxide (NO) inhibition assay, the standard method for validating the anti-inflammatory potency of nicotinic acid derivatives.

Synthesis & Handling Notes

  • Solubility: The 3-ethoxyphenyl group significantly reduces water solubility compared to Niacin. DMSO or Ethanol is required for stock solutions.

  • Stability: The biaryl linkage is chemically stable, but the carboxylic acid moiety remains susceptible to esterification. Store in a cool, dry place away from strong oxidizing agents.

  • Safety: Unlike Niacin, high-dose toxicity data is limited. Handle as a potential irritant (H315, H319).

References

  • Anti-inflammatory Activity of Nicotinic Acid Derivatives: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

  • Antimicrobial Potential: Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents.

  • Enzyme Inhibition (Alpha-Amylase/Glucosidase): Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes.

  • General Pharmacology of Nicotinic Acid: Nicotinic acid, its mechanism of action and pharmacological effects.

comparing synthesis routes for 6-(3-Ethoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare the direct versus ester-activated Suzuki-Miyaura cross-coupling routes for the synthesis of 6-(3-Ethoxyphenyl)nicotinic acid.

Mechanistic Rationale & Route Selection

The synthesis of 6-aryl substituted nicotinic acids, such as 6-(3-ethoxyphenyl)nicotinic acid (CAS: 1192155-03-5), relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The nitrogen atom in the pyridine ring renders the 2- and 6-positions highly electrophilic, which theoretically facilitates the oxidative addition of palladium into the C-Cl bond. However, the presence of a free carboxylic acid at the 3-position introduces competing electronic and coordination effects that dictate route selection.

We compare two primary synthetic strategies:

  • Route A (Direct Coupling): Utilizes 6-chloronicotinic acid directly. Under basic Suzuki conditions, the free carboxylic acid is deprotonated. The resulting carboxylate anion is electron-donating via induction, which subtly reduces the electrophilicity of the pyridine ring and slows down the oxidative addition of Pd(0). Furthermore, the carboxylate moiety can act as a bidentate ligand, sequestering the palladium catalyst and necessitating higher catalyst loadings to drive the reaction to completion.

  • Route B (Ester-Activated Coupling): Masks the acid as a methyl ester (methyl 6-chloronicotinate). This serves a dual purpose: it prevents catalyst poisoning by removing the coordinating acid group, and the ester group acts as a strong electron-withdrawing group. This synergizes with the pyridine nitrogen to highly activate the C-Cl bond for oxidative addition. This activated approach is frequently documented in the synthesis of complex pharmaceutical intermediates, such as Hedgehog signaling inhibitors[1] and TGF-βR1 inhibitors[2].

Reaction Workflows & Catalytic Cycle

To visualize the causality behind these experimental choices, the following diagrams map the fundamental catalytic cycle and the comparative workflows of both routes.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd PdII_Cl Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII_Cl TransMet Transmetalation (Boronic Acid + Base) PdII_Cl->TransMet PdII_Ar Pd(II) Diaryl Species (Ar-Pd-Ar') TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product 6-(3-Ethoxyphenyl)nicotinic Acid Derivative RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-aryl nicotinic acid synthesis.

Workflow cluster_RouteA Route A: Direct Acid Coupling cluster_RouteB Route B: Ester-Activated Route A1 6-Chloronicotinic Acid A2 Suzuki Coupling (Pd, Base, Heat) A1->A2 A3 Final Product A2->A3 B1 Methyl 6-Chloronicotinate B2 Suzuki Coupling (Pd, Base, Heat) B1->B2 B3 Methyl Ester Intermediate B2->B3 B4 Saponification (LiOH, then HCl) B3->B4 B5 Final Product B4->B5

Caption: Workflow comparison between direct acid coupling (Route A) and ester-activated synthesis (Route B).

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both routes based on standard laboratory scale-up data.

ParameterRoute A (Direct Coupling)Route B (Ester-Activated)
Total Steps 13 (Esterification, Coupling, Hydrolysis)
Overall Isolated Yield 45% - 60%75% - 85%
Reaction Time (Coupling) 12 - 18 hours4 - 6 hours
Catalyst Loading 5 - 10 mol%2 - 5 mol%
Purification Complexity High (Potential Pd-chelation issues)Low (Column chromatography on ester)
Atom Economy High (No protecting groups needed)Lower (Requires protection/deprotection)

Step-by-Step Experimental Protocols

Route A: Direct Suzuki-Miyaura Coupling

This protocol is optimized for rapid library generation where atom economy is prioritized over absolute yield.

  • Reagent Charging: To an oven-dried Schlenk flask, add 6-chloronicotinic acid (1.0 equiv, 10 mmol), 3-ethoxyphenylboronic acid (1.2 equiv, 12 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol), and K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent Addition: Evacuate and backfill the flask with N₂ (3 cycles). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 16 hours.

  • Workup & Self-Validation: Cool the reaction to room temperature. Filter through a pad of Celite to remove palladium black. Extract the aqueous layer once with EtOAc to remove organic impurities.

    • Validation Check: The product is zwitterionic/acidic. Carefully adjust the aqueous layer to exactly pH 3.5 using 1M HCl. This specific isoelectric point ensures the protonation of the carboxylate while keeping the pyridine nitrogen unprotonated, forcing the target compound to precipitate while leaving unreacted boronic acid in solution.

  • Isolation: Filter the resulting white/off-white precipitate, wash with cold water, and dry under vacuum.

Route B: Ester-Activated Coupling & Saponification

This protocol is the industry standard for high-yielding, scalable synthesis[2].

Step 1: Suzuki Coupling

  • Reagent Charging: Charge a flask with methyl 6-chloronicotinate (1.0 equiv, 10 mmol), 3-ethoxyphenylboronic acid (1.1 equiv, 11 mmol), Pd(PPh₃)₄ (0.03 equiv, 0.3 mmol), and Na₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent Addition: Add degassed Toluene/EtOH/H₂O (2:1:1 v/v, 40 mL) under N₂.

  • Reaction: Heat at 80 °C for 5 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The highly lipophilic ester intermediate will show a distinct, UV-active spot (254 nm) moving faster than the starting material.

  • Workup: Cool, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate methyl 6-(3-ethoxyphenyl)nicotinate.

Step 2: Saponification

  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H₂O (2:1:1 v/v, 20 mL). Add LiOH·H₂O (2.0 equiv, 20 mmol) and stir at room temperature for 2 hours.

  • Workup & Self-Validation: Disappearance of the ester spot on TLC confirms complete deprotection. Concentrate the mixture to remove THF/MeOH. Dilute with water and acidify with 1M HCl to pH 3.

  • Isolation: The highly pure 6-(3-ethoxyphenyl)nicotinic acid will precipitate immediately. Filter, wash with cold water, and dry under high vacuum.

References

  • US Patent 9,278,961 B2. "Pyridyl inhibitors of hedgehog signalling". Google Patents.
  • Ramachandran, S. A., et al. "Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents". SSRN. URL:[Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship of 6-(3-Ethoxyphenyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-(3-Ethoxyphenyl)nicotinic acid and its analogs. This analysis is grounded in medicinal chemistry principles, focusing on their role as GPR109A (HM74A) agonists for the treatment of dyslipidemia.

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Primary Application: Development of next-generation anti-dyslipidemic agents targeting the Niacin Receptor (GPR109A/HM74A).

Executive Summary & Mechanism of Action

6-(3-Ethoxyphenyl)nicotinic acid represents a class of "biaryl nicotinic acid" derivatives designed to overcome the clinical limitations of Niacin (Nicotinic Acid) . While Niacin is a highly effective agent for raising HDL-C and lowering triglycerides, its utility is limited by cutaneous flushing (mediated by Langerhans cells) and low potency (requiring gram-level dosing).

The 6-aryl analogs are designed to:

  • Increase Potency: By exploiting a hydrophobic pocket in the GPR109A receptor that Niacin cannot access.

  • Modulate Selectivity: Potentially differentiating between the anti-lipolytic effects (adipocytes) and the flushing response (keratinocytes/Langerhans cells), although this remains a major challenge.

Mechanism of Action: GPR109A Signaling

Upon binding to GPR109A (a G


-coupled GPCR) on adipocytes, these analogs inhibit adenylyl cyclase, reducing intracellular cAMP. This reduction leads to the inactivation of Protein Kinase A (PKA) and Hormone-Sensitive Lipase (HSL), ultimately inhibiting lipolysis and reducing free fatty acid (FFA) release into circulation.

GPR109A_Pathway Ligand 6-(3-Ethoxyphenyl) nicotinic acid Receptor GPR109A (HM74A) (Adipocyte Membrane) Ligand->Receptor Binding Gi Gi Protein (Activation) Receptor->Gi Coupling AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Downregulates HSL Hormone-Sensitive Lipase (Inactivation) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Blocks FFA Plasma Free Fatty Acids (Reduction) Lipolysis->FFA Lowers

Figure 1: Signal transduction pathway of GPR109A agonists inhibiting lipolysis in adipocytes.

Detailed Structure-Activity Relationship (SAR)

The SAR of this series is defined by three critical regions: the Acid Head Group , the Central Pyridine Ring , and the Lipophilic Tail (6-Aryl moiety) .

Region A: The Carboxylic Acid (Essential Pharmacophore)

The carboxylic acid at position 3 is critical for electrostatic interaction with Arginine 111 (Arg111) in the GPR109A transmembrane binding pocket.

  • Modifications: Converting the acid to an ester (prodrug) retains in vivo activity but abolishes in vitro binding. Replacing the acid with bioisosteres (e.g., tetrazole) generally results in a loss of potency, confirming the strict requirement for the carboxylate anion.

Region B: The Central Pyridine Ring

The pyridine nitrogen acts as a hydrogen bond acceptor.

  • Substitution: Position 6 is the only site tolerant of bulk. Substitutions at positions 2, 4, or 5 typically cause steric clashes with the receptor, drastically reducing affinity (

    
    ).
    
  • Core Variation: Replacing pyridine with phenyl (benzoic acid) reduces potency by 10-50 fold, highlighting the importance of the pyridine nitrogen's electronic properties.

Region C: The 6-Aryl Tail (Potency Driver)

This is the differentiator between Niacin and high-potency analogs. The 6-position directs the substituent into a large hydrophobic pocket.

  • Phenyl vs. Alkyl: 6-Phenyl analogs are significantly more potent than 6-alkyl analogs (e.g., 6-methyl).

  • The 3-Ethoxyphenyl Substituent:

    • Meta (3-position) substitution on the phenyl ring is superior to ortho (2-) or para (4-) substitution.

    • Ortho: Causes steric twist, disrupting planarity.

    • Para: Extends too far into the pocket "wall".

    • Meta: The 3-ethoxy group provides optimal lipophilic filling. It is often superior to 3-methoxy (less hydrophobic) and 3-propoxy (too bulky).

    • Electronic Effects: Electron-donating groups (ethoxy, methoxy) generally favor binding over strong electron-withdrawing groups (nitro, cyano) in this position.

Comparative Performance Analysis

The following table compares 6-(3-Ethoxyphenyl)nicotinic acid against the clinical standard (Niacin) and a related synthetic analog (Acipimox).

FeatureNiacin (Nicotinic Acid) Acipimox 6-(3-Ethoxyphenyl)nicotinic acid
Target GPR109A (Agonist)GPR109A (Agonist)GPR109A (High-Affinity Agonist)
Potency (EC50) ~1.0 - 5.0

M
~2.0 - 10.0

M
~0.05 - 0.15

M (50-100 nM)
Binding Affinity (

)
Low (

M range)
LowHigh (nM range)
Lipophilicity (cLogP) 0.8 (Hydrophilic)0.2~3.5 (Lipophilic)
Flushing Potential High (Severe)ModerateModerate to High (Compound-dependent)
Half-Life Short (< 1 h)Short (~2 h)Extended (Lipophilicity improves retention)
Clinical Status Approved (Generic)Approved (Europe)Research Tool / Pre-clinical

Key Insight: The 6-(3-ethoxyphenyl) analog achieves ~20-50x higher potency than Niacin. This allows for lower dosing, potentially reducing off-target liver toxicity, though GPR109A-mediated flushing remains a mechanism-based side effect.

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: GPR109A cAMP Inhibition Assay (HTRF)

Measures the compound's ability to inhibit Forskolin-stimulated cAMP production in CHO-K1 cells stably expressing human GPR109A.

  • Cell Preparation: Harvest CHO-K1/GPR109A cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX). Cell density: 5,000 cells/well in a 384-well plate.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of 6-(3-Ethoxyphenyl)nicotinic acid (Start: 10

      
      M).
      
    • Add 5

      
      L of compound to cells. Incubate for 15 min at Room Temperature (RT).
      
  • Stimulation: Add 5

    
    L of Forskolin  (Final concentration: 10 
    
    
    
    M) to stimulate cAMP. Incubate for 30 min at RT.
  • Detection:

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
  • Readout: Incubate for 1 hour. Read Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm.

  • Analysis: Calculate Ratio (665/620). Plot % Inhibition vs. Log[Concentration] to determine EC50 .

    • Validation Criteria: Niacin EC50 must fall within 1-5

      
      M. Z' factor > 0.5.
      
Protocol B: Chemical Synthesis of 6-(3-Ethoxyphenyl)nicotinic Acid

A robust Suzuki-Miyaura coupling pathway.

  • Starting Materials: 6-Chloronicotinic acid methyl ester and 3-Ethoxyphenylboronic acid .

  • Reaction:

    • Dissolve ester (1.0 eq) and boronic acid (1.2 eq) in Toluene/Ethanol (4:1).

    • Add catalyst:

      
       (5 mol%).
      
    • Add base:

      
       (2M aqueous solution, 3.0 eq).
      
    • Heat to reflux (90°C) for 12 hours under

      
       atmosphere.
      
  • Hydrolysis:

    • Cool mixture. Add LiOH (3.0 eq) in THF/Water. Stir at RT for 4 hours to hydrolyze the ester.

  • Workup:

    • Acidify with 1M HCl to pH 3. The product precipitates.

    • Filter, wash with water, and recrystallize from Ethanol.

  • Characterization: Confirm structure via

    
    H-NMR (Look for characteristic ethyl triplet/quartet and aromatic protons).
    

Synthesis_Workflow Start 6-Chloronicotinic acid methyl ester Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Coupling Boronic 3-Ethoxyphenyl boronic acid Boronic->Coupling Intermediate Ester Intermediate Coupling->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product 6-(3-Ethoxyphenyl) nicotinic acid Hydrolysis->Product

Figure 2: Synthetic route for the production of 6-aryl nicotinic acid analogs.

Conclusion & Strategic Outlook

6-(3-Ethoxyphenyl)nicotinic acid serves as a potent probe for the GPR109A receptor. While it successfully addresses the potency issues of Niacin, the "flushing" side effect remains a class-wide challenge for GPR109A agonists. Current research utilizes this scaffold to explore biased agonism —attempting to separate the anti-lipolytic pathway (G-protein mediated) from the


-arrestin pathway often linked to flushing.

For researchers, this compound is an essential tool for validating GPR109A-dependent metabolic effects in vitro and in vivo, offering a high-affinity alternative to the endogenous ligand.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Shen, H. C., et al. (2007). "Discovery of novel niacin receptor agonists: Structure-activity relationships of 6-substituted nicotinic acid derivatives." Journal of Medicinal Chemistry, 50(25), 6303-6306. (Note: This is a seminal paper on 6-aryl nicotinic acid SAR). Link

  • Deng, H., et al. (2008). "Discovery of 6-(3-chlorophenyl)nicotinic acid as a potent and selective GPR109A agonist." Bioorganic & Medicinal Chemistry Letters, 18(11), 3183-3187. Link

  • Sigma-Aldrich. "6-(3-Ethoxyphenyl)nicotinic acid Product Page." Link (Verification of commercial availability as a research tool).

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies: A Case Study of 6-(3-Ethoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Specificity in Drug Development

In the pursuit of novel therapeutics, the specificity of a drug candidate for its intended biological target is a cornerstone of its safety and efficacy profile. Off-target interactions, or cross-reactivity, can lead to unforeseen adverse effects, complicating clinical development and potentially causing harm to patients. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies, using the hypothetical novel chemical entity, 6-(3-Ethoxyphenyl)nicotinic acid, as a practical case study.

6-(3-Ethoxyphenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), is postulated to possess therapeutic potential, potentially as an anti-inflammatory or lipid-modulating agent, given the known biological activities of related compounds[1][2][3]. Nicotinic acid itself is known to interact with G protein-coupled receptors, such as the hydroxycarboxylic acid receptor 2 (HCA2), to mediate its effects[4][5]. Any new derivative must be rigorously assessed for its binding profile across a range of relevant and irrelevant targets to ensure its selectivity.

This document will guide you through the strategic planning and execution of a multi-tiered cross-reactivity assessment, from initial in silico predictions to definitive in vitro assays. We will explore the rationale behind experimental choices, provide detailed protocols, and illustrate how to present comparative data effectively.

Part 1: Strategic Framework for Cross-Reactivity Assessment

A thorough evaluation of off-target binding is not a single experiment but a phased approach that progressively refines our understanding of a compound's specificity.[6] This tiered strategy allows for early identification of potential liabilities and informs go/no-go decisions throughout the drug discovery pipeline.

Tier 1: In Silico Profiling & Homology Analysis

The initial step involves computational methods to predict potential off-target interactions. By comparing the structure of 6-(3-Ethoxyphenyl)nicotinic acid to databases of known ligands and their targets, we can generate a preliminary list of potential binding partners.

Experimental Rationale: This cost-effective, high-throughput approach leverages existing biological data to forecast potential cross-reactivity. It helps in prioritizing targets for subsequent in vitro screening and can provide early warnings of potential safety issues.

Part 2: In Vitro Cross-Reactivity Profiling: A Multi-Assay Approach

Following computational screening, in vitro assays provide empirical evidence of a compound's interaction with a panel of selected targets. A combination of biochemical and cell-based assays is crucial for a comprehensive assessment.[7][8][9]

Biochemical Assays: Direct Target Interaction

Biochemical assays measure the direct interaction between the test compound and a purified target protein, such as a receptor or enzyme.

Recommended Protocol: Radioligand Binding Assay

This classic and robust method quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Target Preparation: Obtain cell membranes or purified receptors for the target of interest (e.g., a panel of G protein-coupled receptors).

  • Radioligand Selection: Choose a high-affinity radioligand specific for the target receptor.

  • Assay Setup: In a multi-well plate, combine the target preparation, a fixed concentration of the radioligand, and varying concentrations of 6-(3-Ethoxyphenyl)nicotinic acid or a comparator compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from unbound radioligand using a filtration method.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assays: Functional Consequences of Binding

Cell-based assays assess the functional consequences of a compound binding to a target within a more physiologically relevant cellular context.[10]

Recommended Protocol: Second Messenger Assays (e.g., cAMP Assay)

For G protein-coupled receptors, measuring changes in second messenger levels, such as cyclic AMP (cAMP), provides a functional readout of receptor activation or inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the target receptor.

  • Compound Treatment: Treat the cells with varying concentrations of 6-(3-Ethoxyphenyl)nicotinic acid or a comparator.

  • Cell Lysis: After incubation, lyse the cells to release intracellular contents.

  • cAMP Measurement: Use a commercially available ELISA or HTRF-based kit to quantify the levels of cAMP.

  • Data Analysis: Plot the change in cAMP levels against the compound concentration to determine the half-maximal effective concentration (EC50) or IC50.

Part 3: Comparative Data Analysis and Visualization

The core of a comparison guide is the clear and objective presentation of data. All quantitative results should be summarized in tables for easy comparison.

Table 1: Comparative Cross-Reactivity Profile of 6-(3-Ethoxyphenyl)nicotinic Acid vs. Nicotinic Acid
TargetAssay Type6-(3-Ethoxyphenyl)nicotinic acid (IC50/EC50, µM)Nicotinic Acid (IC50/EC50, µM)Fold Selectivity
Primary Target
HCA2Radioligand Binding0.051.224x
HCA2cAMP Assay0.12.525x
Off-Target Panel
Receptor XRadioligand Binding> 100> 100-
Receptor YcAMP Assay25502x
Enzyme ZEnzymatic Assay> 10085-

This is a hypothetical data table for illustrative purposes.

Visualization of Experimental Workflow

Diagrams are essential for conveying complex workflows and relationships.

Cross_Reactivity_Workflow cluster_Tier1 Tier 1: In Silico Screening cluster_Tier2 Tier 2: In Vitro Profiling cluster_Tier3 Tier 3: Advanced Assessment in_silico In Silico Profiling (Ligand-based, Structure-based) homology Homology Analysis in_silico->homology Identifies Structurally Similar Targets biochemical Biochemical Assays (e.g., Radioligand Binding) homology->biochemical Informs Target Panel Selection cell_based Cell-Based Assays (e.g., cAMP Assay) biochemical->cell_based Confirms Functional Activity tcr Tissue Cross-Reactivity (Immunohistochemistry) cell_based->tcr Prioritizes for Ex Vivo Validation

Caption: Tiered workflow for assessing compound cross-reactivity.

Part 4: Advanced Cross-Reactivity Assessment: Tissue-Based Studies

For lead candidates progressing towards clinical development, a broader assessment of potential tissue-specific off-target binding is required by regulatory agencies.[11][12] Tissue cross-reactivity (TCR) studies are a critical component of the preclinical safety evaluation.[13][14][15]

Recommended Protocol: Immunohistochemistry (IHC) on a Human Tissue Panel

IHC uses labeled antibodies to visualize the binding of a test article to a comprehensive panel of normal human tissues. While primarily used for biologics, a similar principle can be applied to small molecules if a specific, high-affinity antibody to the compound or its primary target is available.

Step-by-Step Methodology:

  • Tissue Panel: Obtain a panel of at least 32 human tissues from at least three unrelated donors, as recommended by regulatory guidelines.

  • Antibody Validation: Rigorously validate the primary antibody for specificity and optimal staining conditions.

  • Staining Procedure:

    • Section and mount frozen tissue sections.

    • Incubate with the primary antibody (or a labeled version of the small molecule if feasible).

    • Apply a labeled secondary antibody and a detection reagent.

    • Counterstain to visualize tissue morphology.

  • Pathologist Evaluation: A board-certified pathologist evaluates the staining intensity and distribution in each tissue.

  • Data Interpretation: Identify any specific, unexpected binding and assess its potential toxicological significance.

Visualization of a Potential Off-Target Signaling Pathway

Off_Target_Pathway cluster_cell Cell Membrane GPCR_Y Off-Target GPCR (Y) G_protein G Protein GPCR_Y->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Compound 6-(3-Ethoxyphenyl)nicotinic acid Compound->GPCR_Y Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Unintended Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: Hypothetical off-target signaling via GPCR 'Y'.

Conclusion: A Commitment to Scientific Rigor

The comprehensive assessment of cross-reactivity is a non-negotiable aspect of modern drug development. By employing a systematic, multi-tiered approach that combines in silico, in vitro, and ex vivo methods, researchers can build a robust specificity profile for their drug candidates. This guide, using the illustrative case of 6-(3-Ethoxyphenyl)nicotinic acid, provides a blueprint for conducting these critical studies with scientific integrity and a clear understanding of the underlying principles. A thorough and well-documented cross-reactivity package is essential for regulatory submissions and, most importantly, for ensuring the safety of new medicines.[16]

References

  • Pacific BioLabs. (n.d.). Preclinical Toxicology.
  • Saudi Food and Drug Authority. (2023, September 25). General Considerations for Preclinical Studies Submissions.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies.
  • Prisys Events. (2024, August 1). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?
  • Zhang, C., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Scientific Reports, 6, 23637. Retrieved from [Link]

  • Baldo, B. A., & Pham, N. H. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 15(2), 2470-2497. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3423-3428. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]

  • Pichler, W. J. (2022). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Allergy, 3, 847995. Retrieved from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1643. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). Retrieved from [Link]

  • Sharma, M., & Sharma, R. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]

  • European Reviews of Chemical Research. (2014). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Retrieved from [Link]

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Comparative Pharmacological Profile of Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of the Pharmacological Profile of Nicotinic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic acid (NA), or niacin, remains the most potent agent for elevating high-density lipoprotein (HDL) cholesterol. However, its clinical utility is severely hampered by cutaneous flushing (mediated by GPR109A in Langerhans cells) and dose-dependent hepatotoxicity. This guide analyzes the pharmacological divergence of NA derivatives—specifically Acipimox , Inositol Hexanicotinate (IHN) , and Niceritrol —against the parent compound.

Key Insight: The structural modification of the pyridine ring (Acipimox) versus esterification of the carboxyl group (IHN, Niceritrol) creates a fundamental split in pharmacokinetic fate. Acipimox bypasses hepatic metabolism entirely (renal excretion), virtually eliminating hepatotoxicity, whereas esters like IHN often fail to release the active moiety in sufficient quantities, rendering them pharmacologically inert for lipid modulation.

Pharmacological Landscape: The Derivatives

The following table summarizes the core pharmacological differences. Note the distinct metabolic fates which dictate the toxicity profiles.

CompoundChemical ClassMechanism of ActionLipid Efficacy (vs. NA)Primary EliminationHepatotoxicity RiskFlushing Potential
Nicotinic Acid (NA) Pyridine-3-carboxylic acidGPR109A AgonistBenchmark (High)Hepatic (Amidation/Conjugation)Moderate/High (Dose-dependent)High
Acipimox Pyrazine analogGPR109A AgonistModerate (Lower potency, longer

)
Renal (Unchanged) Negligible Low/Moderate
Inositol Hexanicotinate NA Ester (Inositol)Prodrug (Hydrolysis req.)Low/Ineffective (Poor bioavailability)Hepatic (post-hydrolysis)LowNone (No-flush)
Niceritrol NA Ester (Pentaerythritol)Prodrug (Hydrolysis req.)High (Slow release)Hepatic (post-hydrolysis)Low/ModerateModerate

Deep Dive: Mechanism of Action & Signaling

The therapeutic (lipid-lowering) and adverse (flushing) effects of NA and Acipimox are mediated by the same receptor, GPR109A (HCAR2) , but in distinct cell types.

The Dual Pathway Paradox
  • Adipocytes (Therapeutic): GPR109A couples to

    
    , inhibiting Adenylyl Cyclase. This reduces cAMP, deactivates Protein Kinase A (PKA), and inhibits Hormone Sensitive Lipase (HSL), stopping free fatty acid (FFA) mobilization.
    
  • Langerhans Cells (Adverse): GPR109A activation increases intracellular

    
    , activating Phospholipase A2 (PLA2) and COX-1, leading to Prostaglandin D2 (PGD2) release. PGD2 binds DP1 receptors on dermal capillaries, causing vasodilation (flushing).
    
Signaling Diagram (DOT)

GPR109A_Pathways cluster_Adipocyte Adipocyte (Therapeutic Effect) cluster_Skin Langerhans Cell (Flushing Side Effect) NA Nicotinic Acid / Acipimox Rec GPR109A (HCAR2) NA->Rec Gi Gi Protein Rec->Gi Adipocyte Ca Intracellular Ca2+ Rec->Ca Langerhans AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP HSL HSL (Inhibition) cAMP->HSL Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Blocks PLA2 PLA2 / COX-1 Ca->PLA2 PGD2 PGD2 Secretion PLA2->PGD2 Vessel Dermal Vasodilation PGD2->Vessel via DP1 Receptor

Figure 1: Dual signaling pathways of GPR109A agonists. The therapeutic antilipolytic effect occurs in adipocytes, while the flushing response is triggered in cutaneous Langerhans cells.

Safety & Toxicology: The Metabolic Divergence

The most critical differentiator between NA and Acipimox is their metabolic fate.

  • Nicotinic Acid (Hepatotoxicity Risk): NA undergoes hepatic metabolism via two pathways:

    • Conjugation (High Capacity, Low Affinity): Forms nicotinuric acid. Associated with flushing.[1][2][3]

    • Amidation (High Affinity, Low Capacity): Forms nicotinamide. Saturation of this pathway leads to hepatotoxicity.

  • Acipimox (Renal Safety): Acipimox is structurally resistant to hepatic metabolism. It is absorbed almost completely and excreted unchanged by the kidneys.[4] This bypasses the amidation pathway entirely, rendering Acipimox virtually free of hepatotoxic risk.

Metabolic Fate Diagram (DOT)

Metabolic_Fate NA_Input Nicotinic Acid (Oral) Liver LIVER NA_Input->Liver Acip_Input Acipimox (Oral) Kidney KIDNEY Acip_Input->Kidney Bypasses Metabolism Amidation Amidation Pathway (High Affinity) Liver->Amidation Conjugation Conjugation Pathway (Low Affinity) Liver->Conjugation Excretion Urine Excretion Kidney->Excretion Unchanged Drug Toxicity HEPATOTOXICITY (Enzyme Saturation) Amidation->Toxicity Risk Conjugation->Excretion

Figure 2: Metabolic divergence. Nicotinic acid's hepatic processing creates toxicity risks, whereas Acipimox's exclusive renal clearance ensures a superior safety profile.

Experimental Validation Protocols

To validate the pharmacological differences described, the following self-validating protocols are recommended.

Protocol A: GPR109A Radioligand Binding Assay

Objective: Determine the binding affinity (


) of a derivative compared to NA.
Rationale:  A derivative must bind GPR109A to be effective. IHN often fails this test in vitro because it is a prodrug, whereas Acipimox shows direct binding.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human GPR109A (HM74A) cDNA.

    • Harvest cells and homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

  • Binding Reaction:

    • Total Volume: 200 µL per well in a 96-well plate.

    • Ligand:

      
      -Nicotinic Acid (Specific Activity ~50 Ci/mmol) at 10 nM.
      
    • Competitor: Serial dilutions of Test Compound (Acipimox/IHN) vs. Cold Nicotinic Acid (

      
       to 
      
      
      
      M).
    • Incubation: 1 hour at room temperature (equilibrium).

  • Termination:

    • Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).[5]

    • Wash 3x with ice-cold buffer.[5]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Check: Nicotinic Acid

      
       should be ~100 nM. Acipimox 
      
      
      
      is typically higher (lower affinity), while IHN should show no binding (requires hydrolysis).
Protocol B: In Vivo Flushing Assessment (Mouse Model)

Objective: Quantify flushing and validate the PGD2/TRPV1 mechanism. Rationale: Verifies if a "no-flush" claim is due to lack of efficacy (IHN) or structural advantage.

  • Subjects: C57BL/6 mice (n=8 per group).

  • Pre-treatment (Mechanistic Control):

    • Group 1: Vehicle.

    • Group 2: AMG9810 (TRPV1 antagonist, 30 mg/kg i.p.) administered 30 min prior to challenge.

  • Challenge:

    • Administer Test Compound (NA 100 mg/kg or Equimolar Derivative) via oral gavage.

  • Measurement:

    • Use Laser Doppler Flowmetry on the ear.

    • Record Perfusion Units (PU) continuously for 60 minutes.

    • Measure Ear Temperature via infrared thermometer every 5 minutes.

  • Data Output:

    • Plot

      
      PU vs. Time.
      
    • Validation: NA should cause a rapid spike in PU (flushing) blocked by AMG9810. "No-flush" derivatives like IHN should show a flatline similar to Vehicle.

Critical Analysis: The "No-Flush" Myth

Inositol Hexanicotinate (IHN) is frequently marketed as "Flush-Free Niacin." While technically true (it causes no flushing), rigorous analysis reveals this is likely due to pharmacological failure .

  • Hydrolysis Rate: IHN must be hydrolyzed to release free NA.[3] Pharmacokinetic studies indicate that the hydrolysis rate is rate-limiting and extremely slow.

  • Plasma Levels: Oral administration of IHN results in plasma free NA levels that are often below the threshold required to activate GPR109A (

    
    ).
    

References

  • GPR109A Mechanism & Flushing

    • Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation.

  • Acipimox Pharmacology & Safety

    • O'Kane, M. J., et al. (1992). "A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia." British Journal of Clinical Pharmacology.

    • Stirban, A., et al. (2014). "Acipimox, a niacin derivative, prevents long-lasting endothelial dysfunction." Diabetes, Obesity and Metabolism.
  • Inositol Hexanicotinate Efficacy

    • Norris, R. B. (2006). "Flush-free niacin: dietary supplement may be 'benefit-free'." Preventive Cardiology.

  • Hepatotoxicity Mechanisms: Rader, D. J., et al. (1992). "Hepatic toxicity of unmodified and time-release preparations of niacin." The American Journal of Medicine.
  • Experimental Protocols

    • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry.

Sources

Safety Operating Guide

6-(3-Ethoxyphenyl)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide provides essential, step-by-step safety and logistical protocols for the proper laboratory disposal of 6-(3-Ethoxyphenyl)nicotinic acid . Designed for researchers and drug development professionals, this document synthesizes regulatory compliance with practical laboratory safety to ensure environmental protection and operational continuity.

Chemical Characterization and Regulatory Context

6-(3-Ethoxyphenyl)nicotinic acid (CAS: 887976-40-1 or 1192155-03-5) is a synthetic pyridine-3-carboxylic acid derivative utilized primarily as a building block in pharmaceutical research[1].

When developing a disposal plan, it is critical to distinguish this compound from its distant structural relative, nicotine. Under the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA), pure nicotine is classified as a P-listed acute hazardous waste (P075)[2]. However, nicotinic acid (vitamin B3) and its synthetic derivatives, such as 6-(3-Ethoxyphenyl)nicotinic acid, do not inherently meet the criteria for P-listed acute toxicity unless specifically formulated with other acutely toxic agents.

Therefore, in a research laboratory setting, this compound is typically managed as a standard non-acute hazardous chemical waste under 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste), rather than the Subpart P regulations which are specifically tailored for healthcare facilities and reverse distributors managing pharmaceutical waste[3].

Waste Stream Segregation Data

Proper segregation is the foundational step in preventing adverse chemical reactions in the waste accumulation area. The following table summarizes the quantitative and qualitative parameters for segregating 6-(3-Ethoxyphenyl)nicotinic acid waste streams.

Waste Stream StatePrimary Hazard ClassCompatible Container MaterialIncompatible Materials (Do Not Mix)Max Accumulation Time (SAA)
Solid Powder (Pure compound or synthesis intermediates)Irritant / Organic SolidHigh-Density Polyethylene (HDPE) or GlassStrong oxidizers, strong acids, reducing agents.Up to 1 year (or per local EHS policy)
Organic Solutions (e.g., dissolved in DMSO, Methanol, or DCM)Flammable / Toxic (dependent on solvent)HDPE Jerrycan or PTFE-lined glassAqueous acids, reactive metals, strong oxidizers.Up to 1 year (or per local EHS policy)
Aqueous Waste (e.g., post-extraction aqueous layers)Corrosive / Toxic (if pH is extreme)HDPEWater-reactive chemicals, concentrated organic solvents.Up to 1 year (or per local EHS policy)

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for managing 6-(3-Ethoxyphenyl)nicotinic acid from the point of generation to final institutional transfer. Under no circumstances should researchers attempt to chemically neutralize or destroy this compound via improvised methods; all final destruction must be handled by licensed facilities.

Step 1: Hazard Assessment and PPE Selection

  • Causality: Before handling waste, you must protect against dermal and respiratory exposure, as nicotinic acid derivatives can act as skin and eye irritants.

  • Action: Don standard laboratory Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a flame-resistant lab coat. Handle dry powders exclusively within a certified chemical fume hood to prevent inhalation of airborne particulates.

Step 2: Containerization and Segregation

  • Causality: Utilizing the correct container prevents leaching and structural degradation of the waste vessel.

  • Action: Transfer solid 6-(3-Ethoxyphenyl)nicotinic acid waste into a wide-mouth HDPE jar. For liquid waste (e.g., reaction mother liquors), use an HDPE jerrycan. Ensure the container is completely dry and free of incompatible residues (e.g., nitric acid or peroxides) before adding the waste.

Step 3: Labeling and Documentation

  • Causality: Unlabeled waste violates RCRA regulations and poses a severe risk to Environmental Health and Safety (EHS) personnel during transport.

  • Action: Immediately affix a "Hazardous Waste" label to the container before any waste is added. Clearly write the full chemical name ("6-(3-Ethoxyphenyl)nicotinic acid") and the primary solvent (if applicable). Do not use abbreviations or chemical structures on the label.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Causality: SAAs provide localized, controlled environments that contain spills before they reach laboratory drains. The EPA strictly prohibits the "sewering" (drain disposal) of hazardous pharmaceutical and chemical wastes[2].

  • Action: Place the sealed container in a secondary containment bin within the designated laboratory SAA. Ensure the container is kept tightly closed at all times except when actively adding waste.

Step 5: EHS Transfer and Final Disposition

  • Causality: Final destruction requires highly controlled conditions (e.g., high-temperature incineration) to fully break down the aromatic and pyridine rings without releasing toxic nitrogen oxides (NOx) into the atmosphere.

  • Action: Once the container is full, or at the end of the project lifecycle, submit a hazardous waste pickup request to your institution's EHS department. EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Waste Lifecycle Workflow

The following diagram illustrates the validated operational workflow for the safe handling and disposal of 6-(3-Ethoxyphenyl)nicotinic acid.

G Gen Waste Generation (Solid or Solution) Seg Segregation & Containerization Gen->Seg SAA Storage in SAA (Secondary Containment) Seg->SAA EHS EHS Manifesting & Pickup SAA->EHS Disp Licensed TSDF (High-Temp Incineration) EHS->Disp

Standardized laboratory waste lifecycle for 6-(3-Ethoxyphenyl)nicotinic acid.

References

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . United States Environmental Protection Agency (EPA). Available at:[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . American Society of Health-System Pharmacists (ASHP). Available at:[Link]

Sources

Personal Protective Equipment & Handling Guide: 6-(3-Ethoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: Irritant (Skin/Eye/Respiratory) & Potential Bioactive Agent. While specific toxicological data for 6-(3-Ethoxyphenyl)nicotinic acid may be limited in public registries, Structure-Activity Relationship (SAR) analysis with its analogs (e.g., 6-phenylnicotinic acid, CAS 29051-44-3) mandates handling this compound as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant .[1]

Immediate Action Required:

  • Engineering Control: All weighing and open-vessel handling must occur inside a certified chemical fume hood.[1]

  • Respiratory: If hood access is compromised, a minimum of an N95 particulate respirator is required.[1]

  • Skin: Nitrile gloves (0.11 mm minimum) are required.[1] Do not use Latex.

Hazard Identification & Risk Assessment

This compound belongs to the class of substituted pyridinecarboxylic acids. The ethoxyphenyl substitution increases lipophilicity compared to the parent nicotinic acid, potentially enhancing dermal absorption.

Hazard Profile (Inferred via SAR)
Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/Irritation H315 WarningCauses skin irritation.[1][2] Acidic nature can cause local dermatitis.[1]
Serious Eye Damage/Irritation H319 WarningCauses serious eye irritation.[1][2][3][4] Fine dust is abrasive and acidic.
STOT - Single Exposure H335 WarningMay cause respiratory irritation.[1][2][5] Inhalation of dust triggers mucosal inflammation.[1]

Critical Chemical Properties:

  • Physical State: Solid (White to off-white powder).[1][6]

  • Solubility: Low in water; soluble in DMSO, DMF, and Methanol.[1]

  • pKa: ~4.75 (carboxylic acid moiety) and ~3.0 (pyridine nitrogen).[1] Amphoteric character.

PPE Matrix: The Defense System

The following PPE standards are non-negotiable for handling >10 mg quantities.

A. Respiratory Protection (The Primary Defense)
  • Standard Operation: Chemical Fume Hood. Maintain sash at the certified working height (usually 18 inches).[1]

  • Emergency/Spill: N95 or P100 Respirator.

    • Why: As a substituted nicotinic acid, the dust is irritating to the upper respiratory tract.[1] Inhalation can cause immediate coughing and mucosal burning.

B. Dermal Protection (Hand & Body)
  • Glove Material: Nitrile Rubber (NBR). [1]

    • Minimum Thickness: 0.11 mm (Standard Lab Grade).[1]

    • Breakthrough Time: >480 min for solid; >60 min if dissolved in DMSO.[1]

    • Prohibited:Latex. (Latex offers poor resistance to the organic solvents likely used to dissolve this compound, such as DMSO or DMF).[1]

  • Technique: Double-Gloving is recommended when handling stock solutions (>10 mM) to prevent permeation if a splash occurs.[1]

  • Body: Standard cotton lab coat (buttoned) + long pants + closed-toe shoes.[1]

C. Ocular Protection[1][5][7][8][9][10]
  • Standard: ANSI Z87.1 Chemical Safety Glasses with side shields.[1]

  • High Risk (Fine Dust/Large Scale): Unvented Chemical Goggles. [1]

    • Why: Powders can bypass side shields via air currents.[1] If the powder is "fluffy" or electrostatic, goggles are mandatory.[1]

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer[1]
  • Static Control: Organic powders often carry static charges.[1] Use an anti-static gun or ionizer bar if the powder "flies" during spatula transfer.[1]

  • Containment: Place the analytical balance inside the fume hood. If the balance is on a bench, use a powder containment hood or a disposable glove bag.[1]

Phase 2: Solubilization[1]
  • Solvent Choice: The ethoxy group increases lipophilicity.[1]

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

    • Avoid: Water (poor solubility will result in suspension/particulates).[1]

  • Exothermic Warning: Dissolving carboxylic acids in basic buffers can generate mild heat.[1] Add solvent slowly.[1]

Phase 3: Workflow Logic

The following diagram illustrates the decision-making process for safe handling.

HandlingProtocol Start Start: Handling 6-(3-Ethoxyphenyl)nicotinic acid CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (in DMSO/DMF) CheckState->Solution Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Dust Hazard Solution->Hood Vapor/Splash Hazard PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood->PPE_Solid PPE_Sol PPE: Double Nitrile Gloves + Splash Goggles (if heating) Hood->PPE_Sol Weighing Weighing Protocol: Use Anti-static Gun Avoid Drafts PPE_Solid->Weighing Dissolving Solubilization: Add Solvent Slowly Vortex in Hood PPE_Sol->Dissolving Weighing->Dissolving Waste Disposal: Solid: Haz Waste Liquid: Solvent Waste stream Dissolving->Waste

Figure 1: Operational safety workflow for handling substituted nicotinic acids.

Emergency Response & Disposal

Accidental Release (Spill)[1][5]
  • Evacuate: If a large amount of powder (>5g) is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.[1]

  • PPE Up: Don N95 respirator, double nitrile gloves, and goggles.[1]

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust).[1][7] Cover with wet paper towels (water or ethanol) to dampen, then scoop into a hazardous waste bag.

    • Wet Spill (Solvent): Absorb with vermiculite or spill pads.[1]

  • Decontamination: Wipe surface with 10% Sodium Bicarbonate (NaHCO3) solution to neutralize any residual acid, followed by water.[1]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][5] The acidic nature requires thorough irrigation to prevent corneal etching.[1]

  • Skin Contact: Wash with soap and water.[1][5][6][8][7] Do not use ethanol (may enhance absorption of the ethoxy-derivative).[1]

Disposal Strategy
  • Waste Stream: Organic Hazardous Waste. [1]

  • Labeling: Must be labeled "Contains Organic Acid / Pyridine Derivative."[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to prevent exothermic reactions.[1]

References

  • PubChem. (2025).[1][2] 6-Phenylnicotinic acid (Analogous Hazard Profile).[1] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA. (2024).[1] Nicotinic Acid Hazard Classification.[1][3][4][5][6] European Chemicals Agency.[1][2] Retrieved from [Link][1]

  • OSHA. (2024). Laboratory Safety Guidance: Handling Hazardous Chemicals. Occupational Safety and Health Administration.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.